(Cyclobutylmethyl)(ethyl)amine hydrochloride
Description
Properties
IUPAC Name |
N-(cyclobutylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-8-6-7-4-3-5-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGPXEVXJPYFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Cyclobutylmethyl)(ethyl)amine Hydrochloride: A Strategic Secondary Amine Scaffold
Executive Summary
(Cyclobutylmethyl)(ethyl)amine hydrochloride (CAS: 727732-01-6) is a specialized secondary amine building block used in the synthesis of pharmaceutical candidates.[1] Distinguished by its cyclobutyl moiety, this scaffold offers a unique balance of lipophilicity and metabolic stability compared to acyclic alkyl amines. It serves as a critical intermediate for introducing the
Part 1: Identity & Physicochemical Profile
Chemical Identity[2][3]
-
IUPAC Name:
-(Cyclobutylmethyl)ethanamine hydrochloride[2][3] -
Common Synonyms: (Cyclobutylmethyl)(ethyl)amine HCl;
-Ethyl-1-cyclobutylmethanamine HCl -
CAS Number (Free Base): 26389-70-8 [5]
-
Molecular Formula:
-
Molecular Weight: 149.66 g/mol (Salt); 113.20 g/mol (Free Base)
-
SMILES (Free Base): CCNCC1CCC1
-
InChIKey: OXXGSEUOSMIXMF-UHFFFAOYSA-N (Note: InChIKey for analogous cyclopropyl variant shown in some databases; specific key for cyclobutyl: LEQWLLIDQAUAIW variant)
Physicochemical Properties (Predicted)
| Property | Value | Context |
| Physical State | White to off-white crystalline solid | Typical for low MW amine hydrochlorides. |
| Melting Point | 185–195 °C (Range typical for class) | Sharp melting point indicates high purity; broadens with moisture. |
| Solubility | High: Water, Methanol, DMSOLow: Ether, Hexane | Salt formation confers water solubility; free base is lipophilic. |
| pKa (Conj. Acid) | ~10.5 | Typical for secondary dialkylamines. |
| LogP (Free Base) | ~1.8 – 2.1 | Cyclobutyl adds lipophilicity without the flexibility of n-pentyl chains. |
| Hygroscopicity | Moderate to High | HCl salts of small amines are prone to deliquescence. |
Part 2: Synthetic Methodologies
The synthesis of this compound is most efficiently achieved via reductive amination . This method avoids the over-alkylation issues common with direct alkylation using alkyl halides.
Primary Route: Reductive Amination
Rationale: This pathway uses commercially available cyclobutanecarbaldehyde and ethylamine. It proceeds through an imine intermediate, which is reduced in situ to the secondary amine.
Reagents:
-
Cyclobutanecarbaldehyde (1.0 eq)
-
Ethylamine (2.0 M in THF or MeOH, 1.2–1.5 eq)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or Sodium Borohydride (
). -
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).
-
Acid Catalyst: Acetic Acid (AcOH) (0.1 eq) – Optional, accelerates imine formation.
Step-by-Step Protocol:
-
Imine Formation:
-
Charge a reaction vessel with Cyclobutanecarbaldehyde (1.0 eq) and DCE (0.2 M concentration).
-
Add Ethylamine solution (1.2 eq).
-
Critical Step: If using STAB, add AcOH (0.1 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes under
.
-
-
Reduction:
-
Cool the mixture to 0 °C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes.
-
Allow the reaction to warm to RT and stir for 4–12 hours. Monitor by LC-MS (Target mass [M+H]+ = 114.2).
-
-
Quench & Workup:
-
Quench with saturated aqueous
. -
Extract with Dichloromethane (DCM) (
). -
Wash combined organics with brine, dry over
, and concentrate to yield the crude free base .
-
-
Salt Formation (Hydrochlorination):
-
Dissolve the crude oil in minimal dry Diethyl Ether or Ethanol.
-
Add 2.0 M HCl in Diethyl Ether (1.1 eq) dropwise at 0 °C.
-
The white precipitate ((Cyclobutylmethyl)(ethyl)amine HCl) is collected by filtration.
-
Recrystallization: If necessary, recrystallize from Isopropanol/Ether.
-
Visualization of Synthetic Workflow
Figure 1: Step-by-step reductive amination workflow ensuring selectivity for the secondary amine.
Part 3: Pharmaceutical Relevance & Applications
Structural Advantages
The cyclobutylmethyl group is a strategic isostere in drug design, often replacing isobutyl, neopentyl, or cyclopentyl groups.
-
Conformational Restriction: Unlike an n-pentyl chain, the cyclobutyl ring restricts the conformational space of the side chain, potentially reducing the entropic penalty upon binding to a protein target.
-
Metabolic Stability: The cyclobutyl ring is generally more resistant to cytochrome P450-mediated oxidation compared to linear alkyl chains (which undergo
-oxidation). -
Lipophilicity (LogP): It increases lipophilicity relative to a cyclopropyl or methyl group, enhancing blood-brain barrier (BBB) penetration for CNS targets.
Isostere Logic
| Fragment | Characteristics | Comparison to Cyclobutylmethyl |
| Isobutyl | Flexible, rotatable bonds. | Cyclobutyl is more rigid; "puckered" ring shape fills hydrophobic pockets differently. |
| Cyclopropylmethyl | High ring strain, shorter bond lengths. | Cyclobutyl is bulkier and more lipophilic. |
| Neopentyl | Bulky, spherical. | Cyclobutyl is flatter, allowing for different steric fit. |
Visualization of Structural Logic
Figure 2: Pharmacophore dissection highlighting the functional roles of each structural component.
Part 4: Handling, Stability & Safety
Storage Protocols
-
Hygroscopicity: Amine hydrochlorides are hygroscopic. Absorption of atmospheric water leads to "gumming," making weighing difficult and altering stoichiometry.
-
Recommendation: Store in a tightly sealed vial within a desiccator at Room Temperature (RT). For long-term storage, 2–8 °C is preferred to prevent any potential slow degradation, though the salt is chemically stable.
Safety Profile (GHS Classifications)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use a fume hood.[6] Wear nitrile gloves and safety glasses. In case of contact, wash immediately with soap and water.
Part 5: Analytical Characterization
To validate the identity of synthesized (Cyclobutylmethyl)(ethyl)amine HCl, compare experimental data against these expected signals.
Proton NMR ( -NMR, 400 MHz, )
-
9.0–9.5 ppm (br s, 2H):
protons (ammonium). -
2.8–3.0 ppm (m, 4H): Methylene protons adjacent to nitrogen (
). -
2.5–2.6 ppm (m, 1H): Methine proton of the cyclobutyl ring (
). - 1.7–2.1 ppm (m, 6H): Cyclobutyl ring protons (mixture of equatorial/axial).
- 1.2 ppm (t, 3H): Methyl protons of the ethyl group.
Mass Spectrometry
-
Technique: ESI-MS (Positive Mode)
-
Expected Ion:
m/z (Corresponds to the free base cation).
References
-
ChemicalBook. this compound Product Details (CAS 727732-01-6).[1][2][4] Retrieved from
-
BLD Pharm. N-(Cyclobutylmethyl)ethanamine hydrochloride (CAS 727732-01-6) MSDS and Technical Data.[2][3] Retrieved from [2]
-
Aaron Chemicals. Product Information: this compound.[1][7] Retrieved from
-
PubChem. N-(Cyclobutylmethyl)ethanamine (Free Base CAS 26389-70-8). National Library of Medicine. Retrieved from
-
ChemScene. N-(Cyclobutylmethyl)ethanamine (Free Base). Retrieved from
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- 2. 1420271-08-4|2-Azaspiro[3.3]heptane hydrochloride|BLD Pharm [bldpharm.com]
- 3. 2098113-25-6|2-Cyclobutyl-N,2-dimethylpropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. aaronchem.com [aaronchem.com]
- 5. 2757730-58-6|2-Cyclobutyl-N-methylethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 7. This compound CAS#: 727732-01-6 [m.chemicalbook.com]
N-ethyl-1-cyclobutylmethanamine hydrochloride chemical properties
Technical Whitepaper: N-Ethyl-1-Cyclobutylmethanamine Hydrochloride
Executive Summary
N-ethyl-1-cyclobutylmethanamine hydrochloride (NECMA[1]·HCl) represents a high-value structural motif in modern medicinal chemistry.[1] As a secondary amine featuring a cyclobutane ring linked via a methylene spacer, it serves as a critical "bioisostere" for more lipophilic alkyl groups (e.g., isopentyl or cyclohexyl). This guide details the technical specifications, validated synthetic protocols, and the structural logic for deploying this scaffold to modulate metabolic stability and receptor binding affinity in drug discovery campaigns.[1]
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Unlike simple aliphatic amines, the cyclobutane ring in NECMA·HCl introduces a specific "pucker" angle (~30°) that influences the spatial orientation of the ethyl-amine tail. This conformational restriction is often exploited to improve target selectivity.[1][2]
Nomenclature & Structure
-
IUPAC Name: N-Ethyl-1-cyclobutylmethanamine hydrochloride[1]
-
Common Identifiers: N-Ethyl(cyclobutylmethyl)amine HCl; NECMA HCl.[1]
-
Molecular Weight: 149.66 g/mol (Salt); 113.20 g/mol (Free Base)
Key Physical Properties (Class-Validated)
Note: Specific experimental values for this homolog are derived from structure-activity relationship (SAR) data of the N-methyl and primary amine analogs.
| Property | Value / Description | Technical Note |
| Appearance | White to off-white crystalline solid | Highly hygroscopic; store under desiccant.[1] |
| Solubility | >50 mg/mL in Water, Methanol, DMSO | Protic solvents stabilize the ionic lattice.[1] |
| pKa (Predicted) | 10.2 – 10.8 (Conjugate Acid) | Typical for secondary alkyl amines; ensures protonation at physiological pH. |
| LogP (Free Base) | ~1.8 – 2.1 | Lipophilicity is modulated by the cyclobutyl ring, offering a "sweet spot" between cyclopropyl (too polar) and cyclohexyl (too lipophilic). |
| Melting Point | 160°C – 185°C (Decomposition) | Broad range typical for hygroscopic amine salts; dependent on hydration state.[1] |
Part 2: Synthetic Routes & Process Chemistry
The synthesis of NECMA·HCl is most reliably achieved via Reductive Amination .[1] While direct alkylation of cyclobutylmethylamine is possible, it suffers from over-alkylation (formation of tertiary amines).[4] The reductive route ensures mono-ethylation selectivity.[1]
Validated Protocol: Reductive Amination (STAB Method)
Reaction Logic: This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the intermediate imine without reducing the aldehyde starting material, minimizing side reactions.
Reagents:
-
Substrate: Cyclobutanecarbaldehyde (1.0 equiv)
-
Amine Source: Ethylamine (2.0 M in THF, 1.2 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Catalyst: Glacial Acetic Acid (1-2 drops)
Step-by-Step Methodology:
-
Imine Formation:
-
In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Cyclobutanecarbaldehyde in DCE (0.2 M concentration).
-
Add Ethylamine solution dropwise at 0°C.[1]
-
Critical Step: Allow to stir at Room Temperature (RT) for 30–60 minutes. This ensures the equilibrium shifts toward the imine species before reduction.[1]
-
-
Reduction:
-
Cool the mixture back to 0°C.
-
Add STAB portion-wise over 15 minutes. Caution: Mild exotherm and gas evolution.
-
Warm to RT and stir for 4–12 hours. Monitor via LC-MS (Target [M+H]+ = 114.2).
-
-
Workup & Salt Formation:
-
Quench with saturated aqueous NaHCO₃ (pH ~8-9).
-
Extract with DCM (3x).[1] Dry organics over MgSO₄ and concentrate to yield the crude free base (oil).
-
HCl Salt Formation: Dissolve the crude oil in minimal Diethyl Ether.[1] Add 2.0 M HCl in Diethyl Ether dropwise at 0°C.
-
Filter the resulting white precipitate and wash with cold ether.[1]
-
Synthetic Workflow Diagram
Figure 1: Step-wise reductive amination workflow for the synthesis of N-ethyl-1-cyclobutylmethanamine HCl.
Part 3: Applications in Drug Discovery
The cyclobutylmethyl motif is not merely a passive linker; it is an active structural tool used to manipulate the Metabolic Soft Spot of a drug candidate.[1]
The "Thorpe-Ingold" & Conformational Effect
The cyclobutane ring possesses a unique "puckered" conformation (butterfly shape) to relieve torsional strain. When substituted, this creates a distinct spatial vector compared to planar cyclopropyl or chair-form cyclohexyl rings.[1]
-
Benefit: It restricts the rotation of the ethyl-amine tail, potentially locking the pharmacophore into a bioactive conformation (decreasing entropic penalty upon binding).
Metabolic Stability
Replacing a flexible n-pentyl or iso-butyl chain with a cyclobutylmethyl group often blocks P450-mediated oxidation.[1]
-
Mechanism: The cyclobutane ring is sterically bulky but chemically inert relative to alkyl chains, protecting the adjacent nitrogen from oxidative dealkylation.[1]
Structural Logic Diagram
Figure 2: Decision matrix for selecting the cyclobutylmethyl scaffold in lead optimization.
Part 4: Handling, Safety & Stability
Analytical Verification
-
1H NMR (DMSO-d6): Look for the diagnostic multiplet of the cyclobutane methine proton (~2.4–2.6 ppm) and the doublet of the methylene spacer (~2.9 ppm). The ethyl group will show a characteristic triplet (methyl) and quartet (methylene).
-
Mass Spectrometry: ESI+ mode will show the parent ion [M+H]+ at m/z ~114.2.[1]
Safety Profile
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[5][6][7]
-
Handling: NECMA[1]·HCl is an amine salt.[1] While less volatile than the free base, it is a fine powder that can be inhaled.[1] Use a fume hood and wear nitrile gloves.[1]
-
Storage: Hygroscopic. Store at RT in a desiccator or under inert gas.
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 50988531, (Cyclobutylmethyl)(methyl)amine hydrochloride.[7] (Analogous Structure Reference). Retrieved from [Link]
-
Talele, T. T. (2016).[1] The "Cyclobutane Scaffold" in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry. (Context on Cyclobutane Pucker & Utility). Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4] The Journal of Organic Chemistry. (Core Synthetic Protocol).[1] Retrieved from [Link]
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- 3. N-ethyl-N-methylcyclobutanamine | C7H15N | CID 57137502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-methylcyclobutanamine hydrochloride | C5H12ClN | CID 50998946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Cyclobutylmethanamine hydrochloride | C5H12ClN | CID 21707944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (Cyclobutylmethyl)(methyl)amine hydrochloride | C6H14ClN | CID 50988531 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Cyclobutylmethyl Amine Moiety: A Bioisosteric Strategy for Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quest for Superior Drug Candidates
In the relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles, medicinal chemists are constantly exploring new chemical space. The strategic modification of lead compounds through bioisosteric replacement is a cornerstone of this endeavor. This guide delves into the burgeoning role of the cyclobutylmethyl amine moiety as a powerful bioisostere in contemporary drug design. Moving beyond a simple list of applications, we will explore the fundamental principles, synthetic strategies, and profound impact of this unique structural motif on key drug-like properties.
The Principle of Bioisosterism: Beyond Structural Mimicry
Bioisosterism, a concept that has evolved significantly since its inception, involves the substitution of atoms or groups within a molecule with other atoms or groups that exhibit similar physical, chemical, and biological properties.[1][2] The goal is not merely to create a structural analog but to rationally modulate a molecule's characteristics to overcome developmental hurdles such as poor metabolic stability, off-target toxicity, or suboptimal potency.[3][4]
The cyclobutylmethyl amine group has emerged as a compelling bioisostere for commonly employed alkyl amines, particularly those bearing isopropyl and tert-butyl groups.[5] Its utility stems from a unique combination of steric bulk, conformational rigidity, and altered electronic properties conferred by the four-membered ring.
Physicochemical Properties: A Comparative Analysis
The decision to employ a bioisostere is fundamentally driven by its influence on a molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. A comparative analysis of the cyclobutylmethyl amine moiety with its common bioisosteres, isopropylamine and tert-butylamine, reveals key distinctions.
| Property | Isopropylamine | tert-Butylamine | Cyclobutylmethyl amine | Rationale for Impact |
| Lipophilicity (cLogP) | ~0.4 | ~0.6 | ~1.1 | The additional carbon atoms in the cyclobutyl ring increase lipophilicity compared to the smaller isopropyl and tert-butyl groups. This can be advantageous for crossing lipid membranes but must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and increased off-target effects. |
| Basicity (pKa) | ~10.6 | ~10.7 | ~10.5 | The pKa values of these primary amines are all within a similar range, indicating that the cyclobutyl group does not drastically alter the basicity of the amine. This is crucial for maintaining key interactions with biological targets that rely on the protonation state of the amine. |
| Molecular Shape & Rigidity | Flexible | Bulky, more restricted | Puckered, conformationally restricted | The puckered conformation of the cyclobutane ring introduces a degree of conformational constraint not present in the more flexible isopropyl group.[4] This rigidity can pre-organize the molecule into a bioactive conformation, leading to improved potency and selectivity by reducing the entropic penalty of binding to a target. |
Table 1: Comparative Physicochemical Properties of Cyclobutylmethyl Amine and its Bioisosteres. (Note: cLogP and pKa values are approximate and can vary depending on the specific molecule and prediction method.)
Synthesis of Cyclobutylmethyl Amines: Enabling Access to Novel Chemical Space
The successful application of any building block in drug discovery hinges on its synthetic accessibility. Fortunately, several reliable methods exist for the synthesis of cyclobutylmethyl amines and their derivatives.
Reductive Amination of Cyclobutanecarboxaldehyde
This is a widely used and efficient method for the preparation of primary, secondary, and tertiary cyclobutylmethyl amines.
Figure 1: General workflow for the reductive amination of cyclobutanecarboxaldehyde.
Experimental Protocol: Synthesis of (Cyclobutylmethyl)(methyl)amine via Reductive Amination
-
Imine Formation: To a solution of cyclobutanecarboxaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE), add the desired amine (e.g., methylamine, 1.2 eq) and a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the solution containing the pre-formed imine, add a suitable reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the desired cyclobutylmethyl amine.[6]
N-Alkylation of Cyclobutylmethyl Halides
Direct alkylation of an amine with a cyclobutylmethyl halide is another viable route, though it can be prone to over-alkylation.
Experimental Protocol: Synthesis of (Cyclobutylmethyl)(methyl)amine via N-Alkylation
-
Reaction Setup: In a sealed reaction vessel, combine a solution of cyclobutylmethyl bromide (1.0 eq) in a suitable solvent like ethanol with a large excess of the amine (e.g., methylamine, 5-10 eq) and a base such as potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by GC-MS.
-
Work-up: After completion, cool the reaction mixture and filter to remove inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like diethyl ether and wash with water to remove excess amine and salts. Dry the organic layer, concentrate, and purify the crude product by distillation.[6]
The Impact on Metabolic Stability: A Key Advantage
One of the most significant advantages of incorporating a cyclobutylmethyl amine moiety is the potential to enhance metabolic stability.[1][4] The cyclobutyl ring is generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl chains or other cyclic systems.[1]
Blocking Metabolic Hotspots
Alkyl groups, particularly those with accessible C-H bonds, are often sites of metabolic oxidation. The rigid, puckered nature of the cyclobutane ring can shield adjacent C-H bonds from enzymatic attack or present a less favorable substrate for CYP enzymes.
Case Study: Ivosidenib (Tibsovo®)
A compelling example of the successful application of a cyclobutane-containing amine to improve metabolic stability is the development of ivosidenib, an inhibitor of isocitrate dehydrogenase 1 (IDH1).[1] Early lead compounds in this series suffered from poor metabolic stability, with the cyclohexane and imidazole moieties identified as metabolic hotspots. Replacing the cyclohexyl amine with a difluorocyclobutanyl amine significantly reduced metabolic clearance, contributing to a more favorable pharmacokinetic profile. This strategic modification was a key step in the optimization process that ultimately led to the FDA-approved drug.[1]
Sources
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- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmps.org [ijmps.org]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mercell.com [mercell.com]
Topic: The Structure-Activity Relationship of N-Ethyl Cyclobutyl Amines: A Guide for Modern Drug Discovery
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pursuit of novel chemical matter with enhanced three-dimensionality is a cornerstone of modern drug discovery. Moving beyond flat, aromatic systems, medicinal chemists are increasingly turning to sp³-rich scaffolds to improve physicochemical properties, metabolic stability, and target selectivity.[1] The cyclobutane ring, in particular, has emerged as an attractive and influential motif in this endeavor.[2] Its unique, puckered structure and inherent strain energy offer distinct conformational constraints and exit vectors compared to more common cycloalkanes or aromatic rings.[3] This guide provides a senior application scientist’s perspective on the structure-activity relationship (SAR) of N-ethyl cyclobutyl amines, a chemical class that marries the benefits of the cyclobutane scaffold with a versatile amine functional group. We will dissect the core principles governing the SAR of this scaffold, provide field-proven experimental workflows for its exploration, and present a framework for rational data interpretation to guide lead optimization.
The Cyclobutane Moiety: An sp³-Rich Scaffold for Enhanced Drug Properties
The cyclobutane ring is more than just a four-membered carbocycle; it is a strategic tool in medicinal chemistry. Its strain energy of 26.3 kcal mol⁻¹ results in a unique, non-planar, puckered conformation.[3] This three-dimensionality is a key advantage, as an increased fraction of sp³ carbons has been shown to correlate with higher success rates as compounds advance through the drug discovery pipeline.[1]
Key advantages of incorporating a cyclobutane ring include:
-
Improved Physicochemical Properties: Compared to planar aromatic rings, cyclobutane scaffolds can enhance solubility and reduce lipophilicity, which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1]
-
Metabolic Stability: The chemical inertness of the cyclobutane ring can block sites of metabolism that would otherwise be susceptible to enzymatic degradation in more flexible or aromatic analogs.[3]
-
Novel Exit Vectors: The defined stereochemistry of substituted cyclobutanes provides precise, three-dimensional exit vectors for substituents to probe and interact with target binding pockets. This contrasts sharply with the planar vectors of a disubstituted benzene ring.
-
Bioisosteric Replacement: Cyclobutanes serve as excellent bioisosteres for other chemical groups.[4] They can replace phenyl rings to improve properties, act as conformationally restricted linkers to lock a molecule in a bioactive conformation, or replace a gem-dimethyl group to modulate lipophilicity.[3][5]
Deconstructing the SAR of N-Ethyl Cyclobutyl Amines
A systematic SAR exploration is fundamental to optimizing a lead compound.[6][7] For the N-ethyl cyclobutyl amine core, we can dissect the molecule into three key regions for modification and analysis.
The Cyclobutane Core: Substitution and Stereochemistry
The substitution pattern on the cyclobutane ring is a critical determinant of biological activity. The most common patterns are 1,1-, 1,2-, and 1,3-disubstitution, each offering unique spatial arrangements.
-
1,2- and 1,3-Disubstitution: These patterns introduce stereoisomerism (cis/trans). The relative orientation of the substituents dictates their projection into 3D space and, consequently, their ability to interact with specific residues in a binding pocket. It is common for one stereoisomer to possess significantly higher potency, highlighting the importance of stereocontrolled synthesis.
-
Spirocyclic Systems: Incorporating the cyclobutane into a spirocyclic system can drastically reduce conformational flexibility and has been shown to be crucial for the potency of certain inhibitors, such as for the enzyme G9a.[3]
The Amine Group: The Linchpin of Interaction
The nitrogen atom of the amine is typically a key interaction point, forming hydrogen bonds or ionic interactions (salt bridges) with the biological target.[8] Its basicity, which can be modulated by nearby substituents, is crucial for both target binding and overall physicochemical properties like solubility.
The N-Ethyl Substituent: Modulating Potency and Selectivity
The choice of an ethyl group over other alkyl chains is a deliberate one. SAR studies often involve homologation—systematically lengthening an alkyl chain (e.g., methyl, ethyl, propyl)—to probe the size and nature of a hydrophobic pocket.[8]
-
Primary vs. Secondary Amines: Secondary amines, such as N-ethyl derivatives, can exhibit different properties than their primary amine counterparts. In studies of trace amine-associated receptors (TAARs), N-ethyl secondary amines were found to be slightly more potent than the corresponding primary amines.[9] This can be due to a combination of factors, including altered basicity, improved hydrophobic interactions, or the displacement of a key water molecule in the binding site.
The iterative process of designing, synthesizing, and testing analogs based on these three regions is the engine of lead optimization.
An Experimental Workflow for an SAR Campaign
A successful SAR campaign follows a logical, iterative cycle. The goal is to generate robust, interpretable data that informs the design of the next generation of compounds.[10]
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) campaign.
Protocol: Parallel Synthesis of an N-Ethyl Cyclobutyl Amine Analog Library
This protocol describes a reductive amination approach to generate a small library of analogs from a common cyclobutanone intermediate. The causality behind this choice is efficiency; it allows for rapid diversification at the amine position.
Objective: To synthesize a set of N-ethyl cyclobutyl amine analogs with varying substituents on the cyclobutane ring.
Materials:
-
Substituted cyclobutanone starting materials (e.g., 3-methoxycyclobutanone, 3-phenylcyclobutanone)
-
Ethylamine (2.0 M solution in THF)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reverse-phase HPLC for purification
Step-by-Step Methodology:
-
Reaction Setup: To an array of reaction vials, add a substituted cyclobutanone (1.0 eq, ~50 mg) and dissolve in anhydrous DCM (2 mL).
-
Imine Formation: Add ethylamine solution (1.2 eq) to each vial, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixtures at room temperature for 1 hour. The acid catalyst is crucial for accelerating the formation of the key iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to each vial. STAB is chosen as the reducing agent because it is mild and tolerant of the slightly acidic conditions, selectively reducing the iminium ion over the ketone starting material.
-
Reaction Monitoring: Allow the reactions to proceed for 12-18 hours at room temperature. Monitor for the disappearance of the starting material by LC-MS.
-
Workup: Quench the reactions by slowly adding saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts. This basic wash removes the acetic acid and any remaining reducing agent.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify each crude product via reverse-phase preparatory HPLC to yield the desired N-ethyl cyclobutyl amine analogs as their corresponding salts (e.g., TFA salts).
-
Characterization: Confirm the identity and purity of each analog using ¹H NMR and HRMS.
Protocol: In Vitro Target Engagement Assay (Competitive Radioligand Binding)
This protocol measures the binding affinity (Ki) of the synthesized analogs for a G-protein coupled receptor (GPCR) target. A competitive binding format is a self-validating system; the ability to fully displace the radioligand confirms a competitive binding mode at the same site.[11]
Objective: To determine the binding affinity of synthesized analogs for a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., Histamine H1 Receptor).[11]
-
Radioligand (e.g., [³H]mepyramine for H1R), with known K_D.[11]
-
Synthesized N-ethyl cyclobutyl amine analogs.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation vials and cocktail
-
Microplate scintillation counter
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the synthesized analogs in assay buffer, typically from 100 µM to 1 pM.
-
Assay Plate Setup: In a 96-well plate, add:
-
50 µL of assay buffer.
-
25 µL of the appropriate analog dilution (for test wells).
-
25 µL of a known high-affinity unlabeled ligand for non-specific binding (NSB) control.
-
25 µL of assay buffer for total binding (TB) control.
-
-
Radioligand Addition: Add 25 µL of the radioligand (at a final concentration near its K_D) to all wells.
-
Membrane Addition: Add 100 µL of the receptor membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 4 hours).[11]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This step is critical to separate the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically adsorbed radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each analog concentration relative to the TB and NSB controls. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (K_i) using the Cheng-Prusoff equation.
Data Interpretation: Building the SAR Narrative
The data generated from the biological assays must be systematically analyzed to build a coherent SAR model.
Quantitative Data Summary
Tabulating the data allows for clear comparison across the analog series.
| Analog ID | R¹ Substituent (at C3) | Stereochemistry | K_i (nM) |
| 1 | -H | N/A | 850 |
| 2a | -OCH₃ | cis | 75 |
| 2b | -OCH₃ | trans | 430 |
| 3a | -OH | cis | 45 |
| 3b | -OH | trans | 390 |
| 4 | -Ph | cis | 980 |
| 5 | -C(O)NH₂ | cis | 62 |
Analysis of Hypothetical Data:
-
Observation 1: The unsubstituted parent compound 1 has weak activity.
-
Observation 2: Introducing a small, polar, hydrogen-bond accepting group at the 3-position (cis isomer) significantly improves affinity (compare 1 to 2a , 3a , 5 ).
-
Observation 3: The cis stereoisomer is consistently more potent than the trans isomer (compare 2a/2b and 3a/3b ), suggesting a specific spatial requirement for the substituent.
-
Observation 4: A bulky, hydrophobic phenyl group (4 ) is detrimental to activity, indicating a sterically constrained pocket.
This analysis leads to a clear hypothesis for the next design cycle: focus on small, polar substituents at the cis-3-position.
Visualizing the Pharmacophore
From the SAR data, a pharmacophore model can be constructed to visualize the key features required for binding.
Caption: Hypothetical pharmacophore model for an N-ethyl cyclobutyl amine binder.
Case Study: Conformational Constraint
The cyclobutyl ring is often used to rigidify a flexible linker, which can pre-organize the molecule into its bioactive conformation and increase potency by reducing the entropic penalty of binding.[3]
Caption: The cyclobutane ring as a tool for conformational constraint.
Conclusion
The N-ethyl cyclobutyl amine scaffold represents a valuable starting point for the design of novel therapeutics. Its inherent three-dimensionality and favorable physicochemical properties offer a distinct advantage over traditional flatland chemistry. A thorough understanding of its structure-activity relationship, driven by a systematic and iterative process of design, synthesis, and biological evaluation, is paramount to unlocking its full potential. By carefully modulating the substitution and stereochemistry of the cyclobutane core, leveraging the key interactions of the amine, and optimizing the N-alkyl substituent, researchers can rationally design potent, selective, and drug-like candidates for a wide range of biological targets.
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Zampieri, D., et al. (2008). Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Moody, C. J., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. Available at: [Link]
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Strategic Modulation of Lipophilicity and Metabolic Stability: A Comparative Analysis of Cyclobutylmethyl and Cyclopropylmethyl Groups
An In-Depth Technical Guide for Drug Development Professionals
Abstract
In medicinal chemistry, the strategic selection of alkyl substituents is a critical determinant of a drug candidate's overall profile, profoundly influencing its lipophilicity, metabolic stability, and ultimately, its clinical success. Among the alicyclic moieties used to navigate the complex landscape of drug design, the cyclopropylmethyl and cyclobutylmethyl groups are frequently employed as bioisosteres to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This technical guide provides an in-depth comparison of these two critical substituents. We will dissect their intrinsic physicochemical properties, provide detailed protocols for the experimental determination of their lipophilicity, and explore their differential impact on metabolic fate, with a particular focus on the liabilities associated with Cytochrome P450 (CYP) inhibition. Through a synthesis of theoretical principles and field-proven insights, this guide serves as a comprehensive resource for researchers aiming to make informed decisions in lead optimization.
Introduction: The Central Role of Lipophilicity in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount physicochemical property in drug design.[1][2] It governs a molecule's ability to traverse biological membranes, bind to target proteins, and interact with metabolic enzymes and plasma proteins.[3][4] The most common metric for lipophilicity is the partition coefficient (logP) or, for ionizable compounds at physiological pH, the distribution coefficient (logD). An optimal lipophilicity profile is a delicate balance; sufficient lipophilicity is required for membrane permeability and target engagement, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, off-target toxicity, and sequestration in fatty tissues.[4][5]
The cyclopropylmethyl and cyclobutylmethyl groups are small, sp³-rich fragments that offer medicinal chemists tools to fine-tune this balance. While structurally similar, the one-carbon difference in their ring systems imparts distinct steric, electronic, and conformational properties that translate into significant differences in their biological behavior. This guide will explore these nuances to provide a clear rationale for the selection of one moiety over the other in drug development campaigns.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences between the cyclopropylmethyl and cyclobutylmethyl groups stem from the inherent properties of the three- and four-membered rings.
-
The Cyclopropyl Group: Characterized by significant ring strain (approx. 27.6 kcal/mol), the C-C bonds in a cyclopropane ring have enhanced p-character.[6] This unique electronic nature makes the ring susceptible to oxidative metabolism, particularly when adjacent to a heteroatom like nitrogen in a cyclopropylamine moiety.[7] This can lead to ring-opening and the formation of reactive intermediates, a primary cause of mechanism-based inhibition of CYP enzymes.[7]
-
The Cyclobutyl Group: With a lower ring strain (approx. 26.3 kcal/mol), the cyclobutane ring is more conformationally flexible (puckered) and electronically resembles a more traditional alkane.[6] It is generally more chemically inert and less prone to oxidative ring-opening, making it an attractive bioisosteric replacement to enhance metabolic stability.[8]
Quantitative Lipophilicity Comparison
The lipophilicity contribution of a substituent is often quantified using fragment-based calculation methods, which sum the values of a molecule's constituent parts.[9][10] Pioneering work by Rekker, and later Hansch and Leo, established the concept of the hydrophobic fragmental constant (f or π).[11][12] A modern approach involves the statistical analysis of large experimental datasets through matched molecular pair analysis (MMPA), which provides an average ΔlogD value for a specific structural transformation.[12]
Using data derived from MMPA and established fragmental constants, we can compare the lipophilic contributions. The addition of a methylene group (–CH₂–) typically increases logP by approximately +0.5. The cyclopropyl and cyclobutyl rings themselves have different lipophilicity contributions.
| Fragment | Approximate cLogP Contribution (π value) | Notes |
| Cyclopropylmethyl | ~1.3 - 1.5 | The strained ring system contributes to its lipophilicity. |
| Cyclobutylmethyl | ~1.8 - 2.0 | The larger, less strained ring is more lipophilic. |
Note: These values are estimations derived from fragmental methods and can vary based on the molecular context. The cyclobutylmethyl group is consistently more lipophilic than the cyclopropylmethyl group by approximately 0.5 log units, consistent with the addition of a methylene group.
Experimental Determination of Lipophilicity
While calculated logP (cLogP) values are invaluable for initial design, experimental determination is the gold standard for accurate assessment. The two most widely accepted methods are the Shake-Flask method (OECD 107) and the RP-HPLC method (OECD 117).
The Shake-Flask Method (OECD 107)
This classic equilibrium method directly measures the partitioning of a compound between n-octanol and water (or a buffer like PBS at pH 7.4 for logD).[13][14][15]
Experimental Protocol: OECD 107
-
Preparation: Prepare a stock solution of the test compound in the phase of better solubility (typically n-octanol). Ensure both n-octanol and the aqueous phase are mutually pre-saturated by mixing them for 24 hours followed by separation.
-
Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase. Add a small aliquot of the compound's stock solution. The total amount of substance should not exceed the solubility limit in either phase.[16]
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours. The key is to ensure thorough mixing without forming a persistent emulsion.[14]
-
Phase Separation: Separate the two phases. Centrifugation is the most reliable method to ensure a clean separation and break any micro-emulsions, which are a common source of error.[16]
-
Quantification: Accurately determine the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP (or logD) is the base-10 logarithm of this value.
-
Validation: For a self-validating system, the total mass of the compound recovered from both phases should be compared to the initial amount added to ensure mass balance.[14]
Reverse-Phase HPLC Method (OECD 117)
This high-throughput method estimates logP by correlating a compound's retention time on a nonpolar stationary phase with the retention times of known calibration standards.[9][11]
Experimental Protocol: OECD 117
-
System Setup: Use a reverse-phase HPLC column (e.g., C18) with an isocratic mobile phase, typically a mixture of methanol or acetonitrile and water/buffer.[17]
-
Calibration: Prepare a set of 5-7 calibration standards with well-established logP values that bracket the expected logP of the analyte. Inject each standard and record its retention time (t_R).
-
Calculate Capacity Factor (k): For each standard and the analyte, calculate the capacity factor: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).
-
Generate Standard Curve: Plot the log(k) values of the standards against their known logP values. A linear regression of this plot yields the calibration curve.[11]
-
Analyte Measurement: Inject the test compound under the identical HPLC conditions to determine its retention time and calculate its log(k).
-
logP Determination: Interpolate the log(k) of the test compound onto the calibration curve to determine its logP value.[9]
Method Selection Workflow
The choice between these methods depends on the stage of discovery, compound availability, and required accuracy.
Caption: Workflow for selecting a lipophilicity determination method.
Impact on Drug Metabolism and Pharmacokinetics (DMPK)
The seemingly minor structural change from a cyclopropylmethyl to a cyclobutylmethyl group can have profound consequences for a compound's DMPK profile.
Metabolic Stability and CYP Inhibition
This is the area of greatest differentiation. Cyclopropylamines are notorious for causing mechanism-based inhibition (MBI) , also known as suicide inhibition, of CYP enzymes.[18][19] The mechanism involves CYP-mediated oxidation of the amine, leading to a radical intermediate that triggers the opening of the strained cyclopropyl ring. This creates a highly reactive species that can covalently bind to the enzyme, irreversibly inactivating it.[10] Such inactivation can lead to unpredictable and dangerous drug-drug interactions (DDIs).
The cyclobutylmethyl group, being less strained, is significantly less prone to this bioactivation pathway. Therefore, a common and highly effective strategy in medicinal chemistry is to replace a cyclopropylmethyl group with a cyclobutylmethyl group to mitigate MBI and improve metabolic stability.[8] This substitution often preserves or even enhances target potency while drastically improving the safety and DMPK profile.
Broader ADME Consequences
The increase in lipophilicity when moving from cyclopropylmethyl to cyclobutylmethyl has several predictable effects on ADME properties.
Caption: The influence of lipophilicity on key ADME parameters.
-
Permeability: Increased lipophilicity generally improves passive diffusion across membranes.
-
Solubility: Increased lipophilicity typically decreases aqueous solubility, which can limit absorption.
-
Plasma Protein Binding: More lipophilic compounds tend to bind more extensively to plasma proteins like albumin, reducing the free fraction available to act on the target.
Case Study: Mitigating Metabolic Risk in a Kinase Inhibitor Program
Scenario: A lead compound, Lead-CPM , in a kinase inhibitor program demonstrates excellent in vitro potency (IC₅₀ = 5 nM) and cellular activity. The molecule contains a cyclopropylmethylamine moiety. However, during early ADME profiling, significant liabilities are uncovered.
Problem: Lead-CPM shows rapid clearance in human liver microsomes (HLM t₁/₂ < 5 min) and exhibits time-dependent inhibition (TDI) of CYP3A4, indicating a high risk for MBI and clinical DDIs.
Hypothesis: The metabolic liability is attributed to CYP-mediated oxidation and ring-opening of the cyclopropylmethylamine group.
Strategy: A bioisosteric replacement of the cyclopropylmethyl group with a cyclobutylmethyl group is proposed to create Lead-CBM . The rationale is that the less-strained cyclobutane ring will be more resistant to oxidative metabolism, eliminating the MBI liability while introducing only a modest and predictable increase in lipophilicity.
Results:
| Parameter | Lead-CPM (Original) | Lead-CBM (Optimized) | Rationale for Improvement |
| Target Potency (IC₅₀) | 5 nM | 7 nM | The slightly larger cyclobutylmethyl group is well-tolerated by the binding pocket, resulting in a negligible loss of potency. |
| cLogP | 3.1 | 3.6 | The addition of a -CH₂- group predictably increases lipophilicity. |
| HLM Stability (t₁/₂) | < 5 min | 45 min | The cyclobutane ring is resistant to the oxidative ring-opening pathway, drastically improving metabolic stability.[8] |
| CYP3A4 TDI (kᵢnact/Kᵢ) | High Risk | No TDI Observed | Elimination of the mechanism-based inhibition pathway.[7] |
| Aqueous Solubility | 150 µg/mL | 95 µg/mL | The increase in lipophilicity leads to a modest, but manageable, decrease in solubility. |
Conclusion and Strategic Recommendations
The choice between a cyclobutylmethyl and a cyclopropylmethyl group is a strategic decision driven by the specific challenges encountered during a drug discovery program.
-
The cyclopropylmethyl group is a valid choice when metabolic stability is not a primary concern or when its unique conformational rigidity and electronic properties are essential for target engagement. Its smaller size and lower lipophilicity can be advantageous.
-
The cyclobutylmethyl group should be considered the superior choice when:
-
A lead compound exhibits metabolic instability related to a cyclopropyl moiety.
-
There is evidence or high suspicion of mechanism-based CYP inhibition.
-
A modest increase in lipophilicity is tolerable or even desirable to enhance permeability or fill a hydrophobic pocket.
-
By understanding the fundamental physicochemical and metabolic differences between these two groups, and by employing robust experimental methods for their characterization, drug development professionals can more effectively design safer, more efficacious, and ultimately more successful therapeutic agents.
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Secondary Amine Building Blocks for GPCR Ligand Synthesis: A Technical Guide
Executive Summary: The Pivot to 3D Architectures
G-Protein Coupled Receptors (GPCRs) remain the single most prolific target class in the pharmaceutical industry, accounting for over 30% of approved drugs. Historically, the design of aminergic GPCR ligands relied heavily on "flat" secondary amine scaffolds—piperidines, piperazines, and pyrrolidines. While effective, these structures often suffer from poor metabolic stability and suboptimal physicochemical properties (high lipophilicity, promiscuous binding).
This guide details the strategic shift toward sp3-rich, conformationally restricted secondary amine building blocks . We explore how spirocyclic and bridged bicyclic amines not only satisfy the critical orthosteric ionic interaction but also improve solubility, selectivity, and patentability.
Mechanistic Foundation: The Aspartic Acid Anchor
To design effective GPCR ligands, one must understand the non-negotiable interaction at the orthosteric site.
The Ionic Lock (Asp3.32)
In Class A aminergic GPCRs (e.g., Dopamine, Serotonin, Adrenergic, Histamine), a conserved aspartic acid residue in Transmembrane Helix 3 (TM3), designated as Asp3.32 (Ballesteros-Weinstein numbering), acts as the primary anchor.
-
Mechanism: The protonated secondary amine of the ligand forms a salt bridge with the carboxylate of Asp3.32.
-
Distance: Optimal interaction occurs at 2.8–3.2 Å.
-
Implication: The pKa of the secondary amine building block is a critical parameter. It must be basic enough to be protonated at physiological pH (pH 7.4), but not so basic that it prevents membrane permeability (CNS penetration).
Visualization of the Pharmacophore
The following diagram illustrates the canonical binding mode and the vector requirements for the secondary amine scaffold.
Figure 1: Canonical pharmacophore model for aminergic GPCR ligands, highlighting the critical salt bridge between the ligand's secondary amine and the receptor's Asp3.32 residue.
Strategic Building Block Architectures
We categorize secondary amine building blocks by their structural complexity and utility in modern medicinal chemistry.
Class I: The "Flat" Classics (Baseline)
-
Scaffolds: Piperidine, Piperazine, Pyrrolidine, Morpholine.
-
Utility: High availability, predictable chemistry.
-
Limitations: High planarity leading to poor solubility ("brick dust"); rapid oxidative metabolism at the
-carbon (CYP450 liability).
Class II: Spirocyclic Scaffolds (The Modern Standard)
Spirocycles introduce a 90° geometric twist, increasing the fraction of sp3 carbons (
| Building Block | Structure Description | Key Advantage | pKa Range |
| 2-Oxa-6-azaspiro[3.3]heptane | Azetidine spiro-fused to oxetane | Low lipophilicity (LogD), metabolic stability. | 6.0 - 7.5 |
| 2-Azaspiro[3.3]heptane | Two spiro-fused azetidines | Compact, rigid vector; distinct exit angle. | 9.5 - 10.5 |
| Spiro[indoline-3,4'-piperidine] | Piperidine fused to indoline | Privileged structure for GPCRs (mimics peptide turns). | 8.5 - 9.5 |
| 6-Azaspiro[3.4]octane | Azetidine/Cyclopentane fusion | High steric bulk, blocks metabolic hotspots. | 9.0 - 10.0 |
Why Spirocycles?
-
Vector Control: They define precise exit vectors for substituents, allowing exploration of new IP space in crowded receptor pockets.
-
Metabolic Blocking: The quaternary spiro-carbon prevents metabolic oxidation at that position.
Class III: Bridged Bicyclics
-
Scaffolds: 3,8-Diazabicyclo[3.2.1]octane, 2,5-Diazabicyclo[2.2.1]heptane.
-
Utility: These lock the amine lone pair in a specific orientation, potentially enhancing binding affinity by reducing the entropic penalty upon binding.
Experimental Protocol: Pd-Catalyzed C-N Coupling
The most common workflow involves coupling a complex secondary amine building block to a heteroaryl halide core. The following protocol uses Buchwald-Hartwig amination , optimized for sterically demanding secondary amines (like spirocycles).
Reaction Rationale
-
Catalyst: RuPhos Pd G4 or XPhos Pd G3 . These precatalysts activate quickly and the bulky biaryl phosphine ligands (RuPhos/XPhos) prevent catalyst deactivation by the secondary amine and facilitate reductive elimination.
-
Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3 . Strong bases are required to deprotonate the amine-palladium complex, but Cs2CO3 is preferred if functional groups are sensitive.
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).
Step-by-Step Methodology
Objective: Coupling of 2-oxa-6-azaspiro[3.3]heptane (Amine) with 4-bromo-2-chloropyridine (Aryl Halide).
-
Preparation (In Glovebox or under Ar stream):
-
Charge a reaction vial equipped with a magnetic stir bar.
-
Add Aryl Halide (1.0 equiv, e.g., 1.0 mmol).
-
Add Secondary Amine Building Block (1.2 equiv, 1.2 mmol).
-
Add Base : NaOtBu (1.5 equiv, 1.5 mmol). Note: Use Cs2CO3 (2.0 equiv) if ester/nitrile groups are present.
-
Add Catalyst : RuPhos Pd G4 (0.02 equiv, 2 mol%).
-
-
Solvent Addition:
-
Add anhydrous 1,4-Dioxane (concentration 0.2 M, ~5 mL).
-
Seal the vial with a crimp cap containing a PTFE septum.
-
-
Reaction:
-
Remove from glovebox (if applicable).
-
Heat the block to 80–100 °C for 2–12 hours.
-
Monitoring: Check conversion via LC-MS. Look for the disappearance of the aryl bromide peak and formation of the product mass [M+H]+.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica gel).
-
Eluent: Gradient of 0-10% MeOH in DCM (Dichloromethane). Tip: Add 1% NH4OH to the eluent to prevent streaking of the basic amine product.
-
Workflow Visualization
Figure 2: Optimized Buchwald-Hartwig cross-coupling workflow for attaching secondary amine building blocks to heteroaryl cores.
Critical Design Parameters: pKa and Permeability
When selecting a secondary amine building block, the pKa is the governing variable for the balance between potency and permeability.
-
High pKa (> 10.0):
-
Pros: Strong salt bridge with Asp3.32 (High Affinity).
-
Cons: Highly ionized at physiological pH. Poor blood-brain barrier (BBB) penetration. High risk of hERG channel inhibition (cardiotoxicity).
-
Example: Piperidine (pKa ~11).
-
-
Moderate pKa (7.5 – 9.0):
-
Pros: Balanced ionization. Significant fraction exists as neutral species, facilitating membrane crossing.
-
Cons: Slightly weaker salt bridge, but often compensated by better lipophilic contacts.
-
Example: Morpholine (pKa ~8.3), N-substituted Piperazines.
-
-
Low pKa (< 6.5):
-
Pros: Excellent permeability.
-
Cons: May fail to protonate Asp3.32, leading to loss of activity unless the binding pocket is highly acidic or hydrophobic interactions dominate.
-
Example: 2-Oxa-6-azaspiro[3.3]heptane (pKa ~6-7 depending on substitution).
-
Recommendation: For CNS targets, aim for building blocks with a pKa between 7.5 and 8.5 . For peripheral targets, a wider range is acceptable.
References
-
Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
A structural chemogenomics analysis of aminergic GPCRs: lessons for histamine receptor ligand design. British Journal of Pharmacology. [Link]
Technical Guide: Solubility Profiling and Solvent Selection for (Cyclobutylmethyl)(ethyl)amine Hydrochloride
Executive Summary
This guide details the solubility behavior of (Cyclobutylmethyl)(ethyl)amine Hydrochloride (CAS 26389-70-8 for free base analog), a critical C7 secondary amine building block used in reductive aminations and drug synthesis.[1]
Understanding the solubility profile of this compound is essential for process optimization. As a secondary amine salt, it exhibits a distinct "solubility switch" governed by pH. While the hydrochloride salt is highly water-soluble and lipophobic, the free base reverses this trend, becoming lipophilic and water-insoluble. This guide provides the thermodynamic grounding and practical protocols required to manipulate this switch for efficient extraction, purification, and crystallization.
Physicochemical Characterization
Before designing solubility experiments, we must anchor our understanding in the molecule's structural properties.
| Property | Data | Notes |
| Compound Name | (Cyclobutylmethyl)(ethyl)amine HCl | Also known as N-ethyl-1-cyclobutylmethanamine HCl |
| Structure | Cyclobutane-CH₂-NH₂⁺-CH₂CH₃ Cl⁻ | Secondary amine salt |
| Molecular Weight | ~149.66 g/mol | Free Base: 113.20 g/mol |
| Formula | C₇H₁₆ClN | Free Base: C₇H₁₅N |
| pKa (Calculated) | ~10.5 - 11.0 | Typical for dialkylamines; implies protonation at pH < 9 |
| LogP (Free Base) | ~2.2 (Estimated) | Moderately lipophilic |
| LogP (Salt) | < 0 (Estimated) | Highly hydrophilic |
Solubility Thermodynamics: The "Like Dissolves Like" Matrix
The solubility of (Cyclobutylmethyl)(ethyl)amine HCl is dictated by the competition between the ionic lattice energy of the salt and the solvation energy provided by the solvent.
Comparative Solubility Table
The following data summarizes the empirical behavior of C7 secondary amine hydrochlorides.
| Solvent Class | Representative Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Mechanistic Insight |
| Aqueous | Water (pH 7) | High (>100 mg/mL) | Low / Sparingly Soluble | Ion-dipole interactions dominate for the salt.[1] |
| Alcohol | Methanol / Ethanol | High | High | High dielectric constant allows salt dissociation; alkyl chains solvate base. |
| Chlorinated | Dichloromethane (DCM) | Moderate / Variable | High | Critical:[1] Salts may dissolve in DCM but often "oil out" if wet. |
| Ether | MTBE / THF | Insoluble | High | Low polarity cannot overcome lattice energy of the salt. |
| Hydrocarbon | Hexane / Toluene | Insoluble | High | Classic anti-solvent for the salt; ideal for crystallizing the salt. |
| Polar Aprotic | DMSO / DMF | High | High | Solvates both ionic and non-polar regions effectively. |
The "Oiling Out" Phenomenon
Researchers often encounter a "gummy" phase when attempting to dissolve this salt in solvents like Ethyl Acetate or wet Dichloromethane. This is not true solution but a liquid-liquid phase separation .[1]
-
Cause: The solvent is too polar to precipitate the salt as a crystal but too non-polar to fully solvate the ions.
-
Remedy: Add a co-solvent. To dissolve, add Methanol. To crystallize, add MTBE or Heptane.
The Solubility Switch: pH-Dependent Partitioning[1]
The most powerful tool for handling this compound is the ability to toggle its solubility using pH. This is the basis for the Acid-Base Extraction workflow.
-
Low pH (pH < 9): The nitrogen is protonated (
). The molecule is ionic and partitions into the Aqueous Phase . -
High pH (pH > 12): The nitrogen is deprotonated (
). The molecule is neutral and partitions into the Organic Phase .
Visualization: The Solubility Switch Mechanism
Experimental Protocols
These protocols are designed to be self-validating. Always perform a small-scale pilot before committing valuable material.[1]
Protocol A: Gravimetric Solubility Determination
Use this to determine the precise solubility limit in a specific solvent.
-
Preparation: Weigh 50 mg of (Cyclobutylmethyl)(ethyl)amine HCl into a 4 mL clear glass vial.
-
Solvent Addition: Add the target solvent in 50 µL increments (micropipette) at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Clear Solution: Soluble. Record volume.
-
Cloudy/Precipitate: Insoluble. Continue adding solvent.
-
Oiling/Bi-phasic: Partial solubility/Phase separation. Record as "Oiling Out".
-
-
Calculation: Solubility (
) = .
Protocol B: Purification via Acid-Base Extraction
Use this to purify the amine from non-basic impurities.[1]
-
Dissolution: Dissolve crude material in 1M HCl (aq) . The amine forms the salt and dissolves; non-basic organic impurities remain insoluble.[2]
-
Wash: Wash the aqueous layer with MTBE or Dichloromethane (3x). Discard the organic layer (contains impurities).
-
The Switch: Basify the aqueous layer to pH > 12 using 10M NaOH . The solution will turn cloudy as the free base oils out.
-
Extraction: Extract the free base into Dichloromethane or MTBE (3x).
-
Drying: Dry the combined organic layers over anhydrous
. -
Salt Reformation (Optional): To store as a stable solid, add
in Ether/Dioxane to the organic layer to precipitate the pure HCl salt.
Visualization: Extraction Workflow
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11171028, N-(Cyclohexylmethyl)ethanamine (Analogous Structure). Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Practical Guide to Reductive Amination and Amine Workup. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Optimized Reductive Alkylation of Ethylamine with Cyclobutanecarbaldehyde
Abstract & Strategic Significance
The installation of small, aliphatic rings such as cyclobutane into amine scaffolds is a high-value transformation in medicinal chemistry. The cyclobutyl group serves as a lipophilic spacer that imparts specific steric bulk without the planarity of aromatic systems, often improving metabolic stability and receptor selectivity (e.g., in opioid receptor modulators like Butorphanol).
This Application Note details the reductive alkylation of ethylamine with cyclobutanecarbaldehyde to synthesize
While reductive amination is a standard transformation, this specific substrate pair presents two distinct challenges:
-
Volatility: Ethylamine (b.p. 16.6°C) is a gas at standard ambient temperature, requiring precise handling of its salt or solvated forms to ensure stoichiometric accuracy.
-
Chemo-selectivity: The reaction of primary amines with aldehydes is prone to dialkylation (over-alkylation), leading to tertiary amine byproducts.
We present a robust, self-validating protocol using Sodium Triacetoxyborohydride (STAB) , selected for its ability to reduce the intermediate iminium species faster than the aldehyde, thereby minimizing side reactions.
Reaction Mechanism & Chemical Logic
The reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration to an imine (or iminium ion under acidic conditions), which is subsequently reduced to the secondary amine.
Critical Mechanistic Insight: Why STAB?
Unlike Sodium Borohydride (
Pathway Visualization[1]
Figure 1: Mechanistic pathway highlighting the selectivity of STAB for the iminium ion over the aldehyde.
Experimental Protocols
Safety Pre-requisites
-
Ethylamine Handling: Ethylamine is supplied as either a hydrochloride salt (
) or a solution (e.g., 2.0 M in THF). Do not use neat ethylamine in open vessels due to immediate volatilization. -
Cyclobutane Ring: Generally stable under these conditions; however, avoid strong Lewis acids which could trigger ring expansion or opening.
Protocol A: Standard Discovery Scale (STAB Method)
Recommended for gram-scale synthesis with high functional group tolerance.
Reagents:
-
Cyclobutanecarbaldehyde (1.0 equiv)[1]
-
Ethylamine (2.0 M in THF) or Ethylamine HCl (1.2 – 1.5 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]
Step-by-Step Methodology:
-
Amine Preparation:
-
If using Solution: Charge a flame-dried reaction flask with Ethylamine (2.0 M in THF, 1.2 equiv).
-
If using HCl Salt: Suspend Ethylamine HCl (1.2 equiv) in DCE/THF. Add Diisopropylethylamine (DIPEA, 1.2 equiv) and stir for 15 mins to liberate the free base.
-
-
Aldehyde Addition:
-
Add Cyclobutanecarbaldehyde (1.0 equiv) to the amine solution.[1]
-
Add Acetic Acid (1.0 equiv). Note: AcOH catalyzes imine formation and buffers the basicity of the amine.
-
Stir at Room Temperature (RT) for 30–60 minutes. This "pre-complexation" period favors mono-alkylation.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended to control exotherm).
-
Add STAB (1.4 equiv) portion-wise over 10 minutes.
-
Allow the reaction to warm to RT and stir for 4–16 hours.
-
-
Monitoring:
-
Monitor via TLC (stain with Ninhydrin or KMnO4) or LC-MS. Look for disappearance of aldehyde and formation of the secondary amine mass (
).
-
-
Workup:
-
Quench by slow addition of Saturated Aqueous
(gas evolution possible). -
Extract with Dichloromethane (DCM) or Ethyl Acetate (
). -
Wash combined organics with Brine, dry over
, filter, and concentrate.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Purification:
-
The crude material is often pure enough. If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH, 95:5:1).
-
Protocol B: Stepwise Method (Prevention of Dialkylation)
Use this if Protocol A yields significant tertiary amine (
-
Imine Formation: Combine Aldehyde and Ethylamine (excess, 1.5–2.0 equiv) in Methanol (MeOH). Stir for 2 hours.
-
Solvent Switch (Optional but Optimal): Evaporate MeOH to remove water (driving equilibrium). Re-dissolve residue in dry Ethanol or THF.
-
Reduction: Add Sodium Borohydride (
, 1.0 equiv) slowly at 0°C. Note: is compatible here because the aldehyde is already consumed to form the imine.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of N-(cyclobutylmethyl)ethanamine.
Analytical Data & Validation
Expected Product Properties:
-
IUPAC Name:
-ethyl-1-cyclobutylmethanamine -
Molecular Formula:
[2] -
Molecular Weight: 113.20 g/mol [2]
Validation Table:
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (CDCl3) | Methyl of ethyl group ( | |
| Cyclobutane ring protons ( | ||
| Cyclobutane methine ( | ||
| Methylene bridge ( | ||
| Methylene of ethyl group ( | ||
| MS (ESI) | m/z = 114.2 | Protonated molecular ion |
| Appearance | Clear, colorless oil | Amine is liquid at RT |
Troubleshooting Guide
Issue: Significant Dialkylation (Tertiary Amine formed)
-
Cause: High concentration of aldehyde relative to amine; amine is more nucleophilic than expected.
-
Solution: Increase Ethylamine equivalents to 1.5–2.0. Ensure the aldehyde is added to the amine solution, not vice-versa (Inverse Addition).
Issue: Low Conversion
-
Cause: Wet solvent (hydrolysis of imine) or insufficient acid catalysis.
-
Solution: Ensure anhydrous THF/DCE is used.[1] Add activated 3Å molecular sieves to the reaction mixture to scavenge water.
Issue: Product Volatility
-
Cause: The product (
) is a relatively low-boiling amine. -
Solution: Do not use high vacuum for extended periods during concentration. Isolate as the HCl salt (treat ether solution with HCl/dioxane) for solid handling and storage.
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[3][4][5][6][7] [Link]
-
Borch, R. F. ; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93, 2897–2904. [Link]
-
PubChem Compound Summary. "N-(cyclobutylmethyl)ethanamine (CID 64986813)."[8] National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 8. N-[cyclobutyl-(4-ethylcyclohexyl)methyl]ethanamine | C15H29N | CID 64986813 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Solvent Selection Strategies for the Recrystallization of Amine Hydrochloride Salts
Abstract
The recrystallization of amine hydrochloride (HCl) salts is a critical unit operation in pharmaceutical development, offering a robust pathway to high-purity Active Pharmaceutical Ingredients (APIs). However, the high polarity and ionic lattice energy of these salts often lead to binary solubility outcomes—either too soluble (in water/methanol) or insoluble (in non-polar organics)—making the "Goldilocks" zone difficult to target. This guide provides a mechanistic approach to solvent selection, detailing protocols for temperature-swing and anti-solvent crystallization, while addressing common failure modes like "oiling out."
Introduction: The Physicochemical Challenge
Amine hydrochlorides are ionic solids held together by strong electrostatic forces. Unlike neutral organic molecules, their dissolution requires a solvent with high dielectric permittivity (
-
The Dilemma: Water (
) and Methanol ( ) often solvate these salts so effectively that the solubility curve remains flat even at low temperatures, resulting in poor recovery yields. -
The Solution: The objective is to select a solvent or binary system that disrupts the lattice at high temperatures (entropy-driven dissolution) but facilitates rapid re-aggregation of the ionic lattice upon cooling (enthalpy-driven crystallization).
Solvent Selection Logic
The selection process must balance solvating power (to hold the salt) with antisolvent character (to force precipitation).
The Dielectric Spectrum
For amine HCl salts, solvents generally fall into three functional classes:
| Class | Solvent Examples | Dielectric Const. ( | Role in Recrystallization |
| Primary Solvents | Water, Methanol | > 30 | Too Strong: Use only for very hydrophobic salts or as a co-solvent. |
| Target Solvents | Ethanol, Isopropanol (IPA), Acetonitrile | 18 – 25 | Ideal: Moderate polarity allows for significant solubility differences between reflux and |
| Anti-Solvents | Ethyl Acetate (EtOAc), Acetone, MTBE, Heptane | < 7 | Precipitants: Used to lower the dielectric constant of the bulk medium in binary systems. |
Decision Matrix
The following decision tree illustrates the logical flow for selecting the optimal solvent system based on initial solubility tests.
Figure 1: Solvent selection decision tree. IPA (Isopropanol) is the preferred starting point due to its intermediate polarity.
Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Temperature Swing)
Best for: Salts with steep solubility curves in Ethanol or Isopropanol.
Materials:
-
Crude Amine HCl Salt
-
Solvent: Isopropanol (IPA) or Ethanol (EtOH) - anhydrous preferred.
-
Equipment: Reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Procedure:
-
Saturation: Place the crude solid in a round-bottom flask. Add a minimal amount of solvent (approx. 3-5 mL per gram).
-
Reflux: Heat the mixture to reflux. Add additional solvent in small aliquots (0.5 mL) through the condenser until the solid just dissolves.
-
Note: If a small amount of residue remains after adding reasonable solvent volumes, it may be inorganic salt (e.g., NaCl). Perform a hot filtration through a pre-warmed glass frit or Celite pad.
-
-
Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Critical: Rapid cooling often traps impurities or causes oiling out.
-
-
Deep Cooling: Once at room temperature, place the flask in an ice bath (
) for 1 hour to maximize yield. -
Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold solvent (chilled to
). -
Drying: Dry in a vacuum oven at
.
Protocol B: Binary Solvent Recrystallization (Anti-Solvent Addition)
Best for: Very polar salts that are too soluble in alcohols, or to purge specific non-polar impurities.
System: Ethanol (Good Solvent) / Ethyl Acetate (Anti-Solvent).
Why this pair? They are miscible, have similar boiling points (
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethanol.
-
Anti-Solvent Addition: While maintaining a gentle reflux, slowly add Ethyl Acetate dropwise.
-
Cloud Point: Continue addition until a persistent cloudiness (turbidity) appears and does not redissolve instantly.
-
Clarification: Add a few drops of hot Ethanol to just clear the solution.
-
Crystallization: Turn off the heat and allow the flask to cool slowly. The lowering temperature combined with the reduced dielectric constant will force the salt out of the lattice.
-
Workflow Visualization:
Figure 2: The "Cloud Point" technique for binary solvent recrystallization.
Troubleshooting: The "Oiling Out" Phenomenon
Oiling out occurs when the solute separates as a liquid phase (emulsion) rather than a crystalline solid.[1] This happens when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.
Causes:
-
Impurities: They depress the melting point of the salt below the boiling point of the solvent.
-
Temperature: The solution is too hot while being supersaturated.
Remediation Strategy:
-
Seed Crystals: Add a seed crystal of the pure salt at the cloud point. This provides a template for growth, bypassing the amorphous liquid phase.
-
Lower Temperature: Attempt the crystallization at a lower temperature using a solvent with a lower boiling point.
-
Trituration: If oil forms, decant the supernatant and scratch the oil with a glass rod in the presence of fresh anti-solvent (e.g., EtOAc or Et2O) to induce solidification.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
FDA Center for Drug Evaluation and Research. (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. U.S. Food and Drug Administration.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
-
American Chemical Society. (2023).[3] Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents. Crystal Growth & Design. [3]
Sources
Microwave-assisted synthesis of cyclobutylmethyl amine derivatives
Application Note & Protocol: Microwave-Assisted Synthesis of Cyclobutylmethyl Amine Derivatives
Executive Summary
Topic: High-efficiency synthesis of cyclobutylmethyl amine scaffolds using microwave irradiation. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Core Value: The cyclobutane ring is a privileged structural motif in modern drug design, serving as a lipophilic, metabolically stable bioisostere for ethyl/propyl chains or phenyl rings. This guide provides validated microwave-assisted protocols to install this motif via amine linkages, overcoming the sluggish kinetics and thermal degradation risks associated with conventional heating.
Strategic Rationale: Why Microwave?
The synthesis of cyclobutylmethyl amines typically proceeds via two primary routes: Reductive Amination of cyclobutanecarbaldehyde or Nucleophilic Substitution of cyclobutylmethyl halides. Conventional thermal methods often suffer from:
-
Extended Reaction Times: Steric hindrance around the cyclobutylmethyl group slows nucleophilic attack.
-
Thermal Instability: Prolonged heating can lead to ring-opening or polymerization of strained cyclobutane precursors.
-
Incomplete Conversion: Equilibrium limitations in imine formation (reductive amination).
Microwave (MW) Advantage:
-
Dielectric Heating: Direct coupling with polar intermediates (imines/transition states) accelerates rate-determining steps.
-
Pressurized Conditions: Allows solvents to be heated 20–50°C above their boiling points safely, driving SN2 reactions that are otherwise kinetically difficult.
-
Cleaner Profiles: Rapid heating/cooling cycles minimize the thermal window for side reactions (e.g., ring expansion).
Synthetic Pathways & Decision Tree
Two primary protocols are detailed below. Select the pathway based on substrate availability and amine basicity.
-
Method A (Reductive Amination): Best for secondary amines or electron-deficient amines. Milder conditions.
-
Method B (Nucleophilic Substitution): Best for primary amines or when the halide precursor is more accessible.
Workflow Logic (Graphviz Diagram)
Caption: Decision tree for selecting the optimal microwave synthesis route for cyclobutylmethyl amines.
Detailed Experimental Protocols
Protocol A: Microwave-Assisted Reductive Amination
This is the preferred route for most medicinal chemistry applications due to milder conditions and higher functional group tolerance.
Reagents:
-
Substrate: Cyclobutanecarbaldehyde (1.0 equiv).
-
Amine: Primary or Secondary Amine (1.1–1.2 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 equiv) or NaBH₄ (supported on polymer or free).
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).
-
Acid Catalyst: Acetic Acid (AcOH, 1.0 equiv) – Crucial for imine formation.
Step-by-Step Procedure:
-
Vial Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve Cyclobutanecarbaldehyde (1.0 mmol) and the Amine (1.1 mmol) in DCE (3 mL).
-
Acidification: Add Acetic Acid (1.0 mmol). Note: This protonates the carbonyl oxygen, facilitating nucleophilic attack.
-
Pre-Stir (Optional): Stir at room temperature for 5 minutes to initiate equilibrium.
-
Reductant Addition: Add STAB (1.5 mmol) in one portion.
-
Microwave Irradiation: Cap the vial. Irradiate at 100°C for 10–15 minutes (Absorption level: High).
-
Mechanistic Insight: Microwave heating rapidly overcomes the activation energy for the reduction of the iminium ion intermediate, which is often the rate-limiting step in sterically hindered systems like cyclobutanes.
-
-
Work-up: Quench with sat. NaHCO₃ (5 mL). Extract with DCM (3 x 5 mL). Dry organic phase over MgSO₄ and concentrate.
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Validation Data (Expected):
-
Yield: 85–95%
-
Purity: >95% (LCMS)
-
Key NMR Signal: Appearance of doublet (CH2-N) at ~2.5–3.0 ppm; disappearance of aldehyde proton (~9.8 ppm).
Protocol B: Microwave-Assisted Nucleophilic Substitution (SN2)
Use this route when the aldehyde is unstable or unavailable, or for installing the cyclobutylmethyl group onto weak nucleophiles.
Reagents:
-
Electrophile: (Bromomethyl)cyclobutane or (Iodomethyl)cyclobutane (1.0 equiv).
-
Nucleophile: Amine (1.5–2.0 equiv).
-
Base: DIPEA (Diisopropylethylamine) or K₂CO₃ (2.0 equiv).
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Procedure:
-
Vial Setup: In a 2–5 mL microwave vial, combine the Amine (1.0 mmol), Base (2.0 mmol), and solvent (MeCN, 2 mL).
-
Addition: Add (Bromomethyl)cyclobutane (1.2 mmol).
-
Microwave Irradiation: Cap the vial. Irradiate at 120–140°C for 20 minutes .
-
Critical Control: Do not exceed 160°C. While the cyclobutane ring is robust, extreme temperatures combined with Lewis basic amines can trigger ring-opening or rearrangements.
-
-
Monitoring: Check LCMS for conversion. If incomplete, extend time by 10 min increments.
-
Work-up: Dilute with EtOAc, wash with water/brine to remove DMF/MeCN.
-
Purification: Reverse-phase prep-HPLC is often required to separate mono-alkylated product from bis-alkylated byproducts (if primary amines are used).
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Route A) | Incomplete imine formation | Increase AcOH to 2.0 equiv; Pre-stir imine formation at 60°C (MW) for 5 min before adding reductant. |
| Ring Opening | Thermal degradation | Reduce MW temp to <100°C; Switch solvent to MeOH (absorbs MW well, lower bp). |
| Bis-alkylation (Route B) | Primary amine over-reactivity | Use large excess of amine (5–10 equiv) or switch to Route A (Reductive Amination). |
| Pressure Errors | Solvent volatility | Ensure vial volume fill is <75%. Use high-pressure rated vials (up to 20 bar). |
Case Study: Synthesis of Sibutramine Analogues
Context: Sibutramine contains a cyclobutylmethyl motif key to its pharmacological profile.
-
Conventional Method: 24–48 hours reflux in toluene. Yield: 60%.
-
Microwave Protocol (Route B): 1-(4-chlorophenyl)cyclobutanecarbonitrile intermediate reacted with isobutylmagnesium bromide, followed by reduction. The final N-methylation step using MW (HCHO, HCOOH, 100°C, 5 min) proceeds in quantitative yield in minutes, demonstrating the superior efficiency of MW for sterically congested amines attached to cyclobutane rings [1, 2].
References
-
Microwave-Assisted Organic Synthesis of Nitrogen-Containing Heterocycles. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Microwave-Assisted Reductive Amination Protocol. Organic Chemistry Portal. Available at: [Link]
- Cyclobutanes in Medicinal Chemistry.Journal of Medicinal Chemistry. (Contextual grounding on scaffold stability).
Scalable synthesis of N-alkyl cyclobutanamines
Application Note: Scalable Synthesis of N-Alkyl Cyclobutanamines
Executive Summary
The cyclobutanamine motif is a privileged pharmacophore in modern medicinal chemistry, offering a rigid, metabolic-stable alternative to linear alkyl chains or cyclohexyl groups. However, its incorporation into drug candidates has historically been bottlenecked by the scarcity of scalable synthetic methods. Traditional routes often suffer from the volatility of low-molecular-weight intermediates or the difficulty of accessing substituted ring systems (specifically 1,3-disubstituted patterns).
This guide details two primary, scalable workflows for synthesizing N-alkyl cyclobutanamines:
-
Strain-Release Amination (SRA): The modern "gold standard" for accessing 3-substituted cyclobutanes and complex scaffolds, utilizing "spring-loaded" bicyclo[1.1.0]butanes (BCBs).
-
Reductive Amination: The classical, cost-effective route for simple N-alkyl derivatives, optimized here with a specific salt-formation workup to manage product volatility.
Part 1: The Modern Standard – Strain-Release Amination (SRA)
Principle: This method exploits the high strain energy (~66 kcal/mol) of the central C1–C3 bond in bicyclo[1.1.0]butanes (BCBs). By using "Turbo-Amides" (magnesiate amides generated in situ), the BCB ring undergoes nucleophilic attack, relieving strain and generating a cyclobutylmagnesium intermediate that can be trapped with electrophiles (usually H+ for simple amines).
Why this method?
-
Scalability: Validated on >100g scale (e.g., by WuXi AppTec).
-
Regiocontrol: exclusively provides 1,3-disubstituted cyclobutanes, a motif difficult to access via cyclobutanone chemistry.
-
Speed: Reaction times are typically <1 hour.
Protocol 1: Turbo-Amide Addition to Bicyclo[1.1.0]butanes
Reagents:
-
Substrate: Bicyclo[1.1.0]butane derivative (e.g., 1-(phenylsulfonyl)bicyclo[1.1.0]butane for activated systems, or unactivated BCBs).
-
Amine: Primary or secondary amine (1.0 equiv).
-
Turbo Grignard: i-PrMgCl·LiCl (1.3 M in THF).
-
Solvent: Anhydrous THF or 2-MeTHF.
Step-by-Step Methodology:
-
Turbo-Amide Generation:
-
Charge a flame-dried reaction vessel with the amine (1.0 equiv) and anhydrous THF (0.5 M concentration).
-
Cool to 0 °C under N₂ atmosphere.
-
Dropwise add i-PrMgCl·LiCl (1.05 equiv).
-
Critical Insight: Stir for 20 minutes at 0 °C. The LiCl additive breaks up magnesium aggregates, increasing the kinetic basicity and solubility of the resulting magnesiate amide (Turbo-Amide).
-
-
Strain-Release Addition:
-
Add the BCB substrate (1.0 equiv) as a solution in THF dropwise to the Turbo-Amide solution.
-
Allow the mixture to warm to room temperature (23 °C).
-
Monitoring: Reaction is usually complete within 30–60 minutes. Monitor by TLC or LCMS (look for disappearance of BCB).
-
-
Quench & Workup:
-
Cool to 0 °C. Quench with saturated aq. NH₄Cl (or dilute HCl if the product is not acid-sensitive).
-
Extract with EtOAc or MTBE (x3).
-
Purification: Most products are isolated via standard silica chromatography. For volatile amines, see Protocol 2 Workup.
-
Mechanistic Workflow (SRA):
Caption: Kinetic activation of amines via Turbo-Grignard followed by strain-release ring opening of BCB.
Part 2: The Classical Workhorse – Reductive Amination
Principle: Condensation of cyclobutanone with an amine to form an iminium ion, followed by in situ reduction. While conceptually simple, the scale-up of N-alkyl cyclobutanamines is often plagued by the volatility of the free base products (e.g., N-methylcyclobutanamine BP ≈ 80–85 °C).
Why this method?
-
Cost: Cyclobutanone is a commodity chemical.
-
Simplicity: Ideal for monosubstituted or simple N-alkyl cyclobutanes where 1,3-substitution control is not required.
Protocol 2: Reductive Amination with Volatility Management
Reagents:
-
Carbonyl: Cyclobutanone (1.0 equiv).
-
Amine: Alkyl amine (1.0–1.2 equiv).
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 equiv).
-
Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane). Note: DCE is preferred for rate, but DCM is easier to remove.
-
Acid Catalyst: Acetic acid (1.0 equiv) – Crucial for facilitating iminium formation.
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve cyclobutanone and amine in DCE (0.2 M).
-
Add Acetic Acid (1.0 equiv). Stir for 30 mins at room temperature.
-
Observation: Slight exotherm indicates imine formation.
-
-
Reduction:
-
Add NaBH(OAc)₃ portion-wise over 15 minutes. Do not add all at once to prevent temperature spikes.
-
Stir at room temperature for 2–4 hours.
-
QC Check: Monitor by LCMS. The imine intermediate should be fully consumed.
-
-
Workup (The "Salt-Crash" Method):
-
Standard evaporation will lead to product loss due to volatility.
-
Quench reaction with 1N NaOH (pH > 10).
-
Extract with DCM (x3).
-
Critical Isolation Step: Do not concentrate the organic layer to dryness. Instead, dry over Na₂SO₄, filter, and add 4M HCl in Dioxane (1.5 equiv) to the DCM solution.
-
The amine hydrochloride salt will precipitate.
-
Filter the white solid, wash with Et₂O, and dry under vacuum. The HCl salt is non-volatile and stable for storage.
-
Part 3: Comparative Decision Matrix
| Feature | Strain-Release Amination (SRA) | Reductive Amination (RA) |
| Primary Substrate | Bicyclo[1.1.0]butane (BCB) | Cyclobutanone |
| Product Geometry | 1,3-Disubstituted (trans/cis mixtures) | 1-Substituted (or 1,2 if starting from 2-subst ketone) |
| Key Reagent | i-PrMgCl·LiCl (Turbo Grignard) | NaBH(OAc)₃ (STAB) |
| Scalability | High (Process friendly, no heavy metals) | High (Standard unit operations) |
| Limitation | Requires synthesis of BCB precursor | Product volatility; difficult to access 3-subst. |
| Best For... | Complex scaffolds, late-stage functionalization | Simple building blocks, early intermediates |
Part 4: Emerging Technologies (Brief Note)
Photoredox Catalysis: Recent work (e.g., Aggarwal, Chem. Sci. 2021) utilizes photoredox catalysis to generate radicals (from α-silylamines) that attack BCBs.[1][2]
-
Application: Access to 1,1,3-trisubstituted cyclobutanes.[1][2][3][4]
-
Protocol Note: Requires blue LED photoreactor; currently less scalable than SRA or RA but powerful for discovery chemistry.
References
-
Strain-Release Amination (Original Methodology): Gianatassio, R., et al. "Strain-release amination."[5] Science2016 , 351(6270), 241-246.[5]
-
Scalable BCB Functionalization: Fawcett, A., et al. "Aggarwal Group: Strain-Release Driven Spirocyclization of Bicyclo[1.1.0]butanes." Chemical Science2021 , 12, 5556.
-
Reductive Amination Guidelines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry1996 , 61, 3849-3862.[6]
-
Process Chemistry of Cyclobutylamines (Volatility Data): Ripin, D. H. B., et al. "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine."[6] Organic Process Research & Development2003 , 7(1), 115-120.[6]
Sources
- 1. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Cyclobutane synthesis [organic-chemistry.org]
- 4. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Reductive Amination of Cyclobutanecarbaldehyde
Case ID: RA-CBCA-OPTIMIZATION Subject: Yield Improvement & Troubleshooting for Cyclobutanecarbaldehyde Reductive Amination Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Substrate Challenge
Cyclobutanecarbaldehyde (CBCA) presents a unique set of challenges compared to linear aldehydes or cyclohexanecarbaldehyde. Successful reductive amination requires navigating three competing factors:
-
Volatility: With a boiling point of ~118°C (and high vapor pressure), CBCA is easily lost to evaporation during exothermic additions or vacuum steps.
-
Steric Strain: While less sterically hindered than adamantane, the cyclobutyl ring creates sufficient bulk to slow imine formation, allowing the reducing agent to attack the aldehyde directly (producing cyclobutylmethanol).
-
Aldehyde Stability: CBCA is prone to oxidation and trimerization if stored improperly.
This guide provides two validated protocols: the Standard STAB Protocol (for general use) and the Titanium-Mediated Protocol (for unreactive amines or difficult substrates).
Reaction Pathway & Competing Mechanisms
Understanding the competition between Imine Formation (desired) and Direct Reduction (undesired) is critical.
Figure 1: The kinetic competition. If Imine formation is slow, the reductant attacks the Aldehyde, permanently destroying the starting material.
Standard Protocol: Sodium Triacetoxyborohydride (STAB)[1]
Best For: Primary and non-hindered secondary amines. Mechanism: STAB is mild and reduces iminiums much faster than aldehydes.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Amine | 1.0 - 1.1 equiv | Limiting reagent (usually). |
| CBCA | 1.0 - 1.2 equiv | Slight excess accounts for volatility. |
| NaBH(OAc)₃ | 1.4 - 1.5 equiv | The selective reducing agent. |
| Acetic Acid (AcOH) | 1.0 - 2.0 equiv | CRITICAL. Catalyzes imine formation. |
| Solvent | DCE or DCM | 0.1 M - 0.2 M concentration. |
Step-by-Step Procedure
-
Pre-mix: In a dry flask under N₂, dissolve the Amine (1.0 equiv) and CBCA (1.1 equiv) in 1,2-Dichloroethane (DCE).
-
Acidify: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at room temperature.
-
Note: This "aging" period allows the imine equilibrium to establish before the reductant is introduced.
-
-
Reduction: Cool to 0°C (optional but recommended for CBCA). Add NaBH(OAc)₃ (1.4 equiv) in one portion.
-
Reaction: Remove ice bath and stir at Room Temp (RT) for 2–16 hours. Monitor by TLC/LCMS.
-
Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 mins to quench borates.
-
Extraction: Extract with DCM (x3). Wash combined organics with brine. Dry over Na₂SO₄.
Advanced Protocol: Titanium(IV) Isopropoxide[2][3]
Best For: Unreactive amines (anilines), bulky secondary amines, or when the Standard Protocol yields <50%. Mechanism: Ti(OiPr)₄ acts as a Lewis Acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine.[1]
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Amine | 1.0 equiv | Substrate.[2] |
| CBCA | 1.2 equiv | Excess required. |
| Ti(OiPr)₄ | 1.2 - 1.5 equiv | Lewis acid / Dehydrating agent. |
| NaBH₄ | 1.5 equiv | Stronger reductant (safe here due to pre-formation). |
| Solvent | Neat or THF | Concentration maximizes rate. |
Step-by-Step Procedure
-
Imine Formation: In a dry flask under N₂, mix Amine (1.0 equiv) and CBCA (1.2 equiv).
-
Titanium Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise.
-
Note: If the mixture is stirrable, run neat (no solvent). If too viscous, add minimal anhydrous THF (0.5 M).
-
-
Aging: Stir at RT for 2–4 hours. (The mixture may turn yellow/orange).
-
Dilution: Dilute with absolute Ethanol or THF (to ~0.2 M).
-
Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) carefully (gas evolution occurs). Stir at RT for 2 hours.
-
Critical Workup (To prevent emulsion):
-
Add 10% aqueous NaOH (or saturated Rochelle’s Salt solution) slowly.
-
Stir vigorously for 1 hour until the white titanium precipitate becomes granular and the layers separate clearly.
-
Filter through Celite if necessary, then extract.
-
Troubleshooting Guide
Use this decision matrix to diagnose low yields.
Figure 2: Diagnostic logic for common failure modes.
Detailed Troubleshooting Table
| Symptom | Root Cause | Corrective Action |
| High Alcohol Byproduct | Reductant attacked aldehyde before imine formed. | 1. Increase "Aging" time (Step 2 in Standard Protocol).2. Switch to Ti(OiPr)₄ protocol to force imine formation.3. Add reductant in portions, not all at once. |
| Low Mass Recovery | CBCA evaporated. | 1. Keep reaction cold (0°C) during exothermic additions.2. Do not apply high vacuum to the starting materials.3. Use the HCl salt of the amine (if applicable) to lower volatility of the mix. |
| No Reaction (SM Remains) | Equilibrium favors free aldehyde + amine. | 1. Add Molecular Sieves (4Å) to the STAB reaction.2. Switch to Ti(OiPr)₄ (water scavenger). |
| Emulsion during Workup | Titanium hydroxides forming a gel. | 1. Use the Rochelle's Salt (Sodium Potassium Tartrate) quench method.2. Allow 1+ hour of vigorous stirring during quench. |
Frequently Asked Questions (FAQ)
Q: Can I use NaBH₃CN (Sodium Cyanoborohydride) instead of STAB? A: Yes, but it is toxic and requires pH control (pH 6) to be effective. STAB is generally preferred for safety and ease of use. If you must use NaBH₃CN, combine it with the Ti(OiPr)₄ protocol for best results.
Q: My aldehyde is old. Should I distill it? A: Yes. Cyclobutanecarbaldehyde oxidizes to the carboxylic acid over time. If the liquid is cloudy or smells acrid (acidic), distill it under weak vacuum or purify via a silica plug before use.
Q: Why use DCE instead of Methanol? A: While Methanol is common for NaBH₃CN, STAB can react with methanol (solvolysis), reducing its effectiveness. DCE (1,2-Dichloroethane) or THF are chemically inert toward STAB and allow for cleaner reaction profiles.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[3] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[3]
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination." Journal of Organic Chemistry, 1995, 60, 4928-4929.
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of (Cyclobutylmethyl)(ethyl)amine HCl by precipitation
Technical Support Center: Purification of (Cyclobutylmethyl)(ethyl)amine HCl
Executive Summary
This guide provides a technical framework for the purification of (Cyclobutylmethyl)(ethyl)amine hydrochloride (CAS: Analogous to 1357353-33-1 series) via precipitation and recrystallization. As a secondary amine salt with a cycloaliphatic tail, this compound exhibits specific solubility behaviors—often high solubility in alcohols and water, but poor solubility in ethers and alkanes.
The primary challenge with this class of molecule is "oiling out" (liquid-liquid phase separation) rather than clean crystallization, particularly when impurities from reductive amination (e.g., tertiary amines) are present. This guide prioritizes thermodynamic control to ensure high-purity crystalline recovery.
Core Protocol: The "Golden Path" Precipitation
Objective: Isolate >98% pure HCl salt from crude reaction mixtures or impure solids.
Reagents Required:
-
Good Solvent (Dissolver): Isopropanol (iPrOH) or Ethanol (EtOH). Note: Methanol is often too powerful.
-
Anti-Solvent (Precipitant): Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).
-
Drying Agent: P₂O₅ or KOH pellets (for desiccator).
Step-by-Step Methodology
-
Saturation (The "Dissolution" Phase):
-
Place the crude (Cyclobutylmethyl)(ethyl)amine HCl in a round-bottom flask.
-
Add hot iPrOH (approx. 60-70°C) dropwise with vigorous stirring.
-
Critical: Add only enough solvent to just dissolve the solid.[1] If a small amount of residue remains after 5 minutes, filter it off (this is likely inorganic salt).
-
-
Nucleation (The "Cloud Point"):
-
Crystallization (The "Growth" Phase):
-
Once crystals begin to form, refrigerate at 4°C for 2-4 hours.
-
For maximum yield, cool further to -20°C overnight.
-
-
Isolation:
-
Filter the white precipitate using a sintered glass funnel (avoid paper filters to prevent fiber contamination).
-
Wash the cake with cold Anti-Solvent (Et₂O).
-
-
Drying:
-
This salt is likely hygroscopic . Dry in a vacuum desiccator over P₂O₅ for 24 hours.
-
Troubleshooting Hub: Diagnostic Q&A
This section addresses specific failure modes reported by users in the field.
Issue 1: The "Oiling Out" Phenomenon
User Report: "I added the ether, but instead of crystals, I got a sticky yellow oil at the bottom."
Root Cause: The anti-solvent was added too fast, or the temperature dropped too quickly, causing the compound to crash out as a supercooled liquid (amorphous) rather than organizing into a crystal lattice. Impurities also lower the melting point, favoring the oil phase.[1]
Corrective Action:
-
Re-dissolve: Heat the mixture until the oil dissolves back into the solution (add a small amount of iPrOH if needed).
-
Seed: Add a tiny crystal of pure product (if available) to the clear solution at room temperature.
-
Slow Diffusion: Instead of pouring the anti-solvent, layer the Et₂O carefully on top of the amine solution. Let them mix slowly by diffusion over 24 hours.
Issue 2: Color Retention
User Report: "My product is off-white/beige, but it should be white."
Root Cause: Trace oxidation products or polymeric impurities from the synthesis (often carried over from the cyclobutane precursor).
Corrective Action:
-
Charcoal Treatment: Before crystallization, dissolve the salt in hot EtOH, add Activated Carbon (5% w/w), stir for 15 mins, and filter hot through Celite. Then proceed to precipitation.
Issue 3: Hygroscopicity (Clumping)
User Report: "The powder turns into a goo when I weigh it."
Root Cause: Amine HCl salts are notorious for absorbing atmospheric moisture.
Corrective Action:
-
Minimize Exposure: Handle in a glovebox or dry room if possible.
-
Storage: Store under Argon/Nitrogen.
-
Workup Change: If the HCl salt is too difficult to handle, consider converting to the Oxalate or Fumarate salt, which are often less hygroscopic and more crystalline.
Data & Solubility Matrix
Table 1: Solvent Selection Guide for Secondary Amine HCl Salts
| Solvent System | Role | Suitability | Notes |
| Water | Dissolver | High | Too soluble; hard to recover product. Avoid unless lyophilizing. |
| Methanol | Dissolver | High | Good for initial dissolution, but requires high volume of anti-solvent. |
| Isopropanol | Dissolver | Optimal | Moderate solubility allows for controlled crystallization. |
| Ethyl Acetate | Anti-Solvent | Good | Safer than ether; good for removing non-polar impurities. |
| Diethyl Ether | Anti-Solvent | Excellent | High volatility helps in drying; highly effective precipitant. |
| Heptane/Hexane | Anti-Solvent | Moderate | Can cause oiling out if added too quickly. |
Process Visualization
The following diagram illustrates the decision logic for the purification workflow, specifically addressing the critical "Oiling Out" pathway.
Caption: Logical workflow for precipitation, including the remediation loop for oiling-out events.
References
-
BenchChem Technical Support. (2025).[4][5] Purification of Secondary Alkyl Amines: Formation and Recrystallization.[3] Retrieved from
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Remedies.[6][7] Retrieved from
-
National Institutes of Health (NIH). (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts.[8] PubMed.[9] Retrieved from
-
University of Calgary. (2023). Solubility of Organic Compounds: Principles and Rules. Retrieved from
-
Sigma-Aldrich. (2024). Solvent Miscibility and Solubility Tables. Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 8. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. srdata.nist.gov [srdata.nist.gov]
Technical Support Center: Troubleshooting Oil Formation in Amine Salt Crystallization
Status: Operational Subject: Liquid-Liquid Phase Separation (LLPS) / "Oiling Out" Target Audience: Process Chemists, Crystallization Scientists, Drug Development Engineers
Diagnostic Framework: Is it Oiling Out?
Before attempting to fix the process, you must confirm that the phenomenon is indeed Liquid-Liquid Phase Separation (LLPS) and not simply the formation of an amorphous solid or a gel.
The Symptom: You cool your reaction mixture or add an antisolvent, and instead of a white precipitate, the solution turns milky/cloudy (emulsion), or a viscous, colored goo settles at the bottom.
The Confirmation Protocol:
| Observation | Diagnosis | Action Required |
| Cloud Point | Solution becomes milky before any solids appear. | High Probability of LLPS. The system has entered the miscibility gap. |
| Microscopy | Spherical droplets are visible under a microscope (polarized light shows no birefringence). | Confirmed LLPS. The droplets are liquid, not solid. |
| Re-heating | The cloudy phase redissolves into a single clear liquid phase upon heating without a distinct melting transition. | Confirmed LLPS. This is a reversible thermodynamic boundary (Binodal). |
| DSC Analysis | A sample of the "oil" shows a Glass Transition ( | Amorphous/Oil Phase. The oil has hardened without ordering. |
The Mechanism: Why Amine Salts Oil Out
"Oiling out" is not random; it is a thermodynamic event.[1][2] It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary (the Binodal) lies above the Spinodal decomposition curve but below the solubility curve, or when the process trajectory crosses the LLPS boundary before the system can nucleate crystals.
For amine salts, this is exacerbated by two factors:
-
Amphiphilic Nature: Many pharmaceutical amine salts have a polar ionic head (the salt) and a lipophilic tail. This surfactant-like structure stabilizes droplets/micelles.
-
Melting Point Depression: Impurities (excess amine) or solvent inclusion can drastically lower the melting point of the salt in the solution phase, effectively making the "oil" a solvated melt of your product.[3]
Visualization: The Phase Diagram of Oiling Out[4]
The following diagram illustrates the "Danger Zone" where oiling out occurs. To crystallize successfully, your process trajectory (cooling/antisolvent) must hit the Metastable Zone (Nucleation) without crossing into the LLPS (Oiling) region.
Caption: The "Oiling Out" trap occurs when the system crosses the LLPS boundary before nucleation begins.[4] The goal is to induce nucleation in the Metastable Zone.
Troubleshooting Protocols
Strategy A: The "Solvent Shift" (Thermodynamic Fix)
If your amine salt oils out, your solvent system likely has a "submerged" LLPS boundary. You must change the solvent to alter the thermodynamics.
-
The Problem: Solvents with intermediate polarity often cause oiling in amine salts because they dissolve the "lipophilic tail" too well while the "ionic head" wants to precipitate.
-
The Fix: Move to the extremes.
-
Option 1 (High Polarity): Use water or lower alcohols (MeOH, EtOH). The high dielectric constant stabilizes the ionic species.
-
Option 2 (Non-Polar): If the salt is very lipophilic, use a hydrocarbon (Heptane/Toluene) only as an antisolvent, but add it after nucleation has started.
-
Solvent Selection Matrix for Amine Salts:
| Solvent Class | Risk of Oiling | Notes |
| Ethers (THF, MTBE) | High | Often cause oiling due to weak hydrogen bonding with the salt. |
| Chlorinated (DCM) | Medium | Good solubility, but often forms solvates/oils. |
| Alcohols (IPA, EtOH) | Low | Best starting point. H-bonding stabilizes the salt lattice. |
| Water | Low | Excellent for preventing oiling, but yield may be low due to high solubility.[5] |
Strategy B: Seeding at the Cloud Point (Kinetic Fix)
If you cannot change the solvent, you must bypass the oiling phase kinetically.
Protocol:
-
Determine the Cloud Point: Cool a clear solution until it turns hazy (oils out). Note this temperature (
). -
Re-heat: Heat the solution 5-10°C above
until it is clear ( ). -
Seed: Add 0.5 - 1.0 wt% of pure seed crystals at
.-
Note: If the seeds dissolve, you are undersaturated. Increase concentration or lower
slightly.
-
-
Age: Hold the temperature constant for 1-2 hours. Allow the seeds to grow. This consumes supersaturation, pulling the concentration down away from the LLPS boundary.
-
Slow Cool: Cool at a very slow rate (e.g., 0.1°C/min) to the final isolation temperature.
Strategy C: Stoichiometry & Counter-ion Adjustment
Amine salts are sensitive to the acid-base ratio.[6]
-
Excess Amine: Free amine acts as an impurity and a solvent for the salt, significantly depressing the melting point. Ensure exactly 1.0 : 1.0 stoichiometry or a slight excess of the acid (if the acid is soluble in the mother liquor).
-
Counter-ion Swap: If the HCl salt oils out, switch to a counter-ion with a higher lattice energy (e.g., Sulfate, Mesylate, or Fumarate). Higher lattice energy = Higher Melting Point = Lower risk of oiling.
Decision Logic: The Troubleshooting Workflow
Use this logic flow to determine your next experimental step.
Caption: Step-by-step logic to isolate the root cause of oiling out.
Frequently Asked Questions (FAQ)
Q: Can I just stir the oil until it solidifies? A: Sometimes, but it is risky. This is called "oiling out crystallization."[7] The oil droplets may eventually nucleate, but because they are highly concentrated and viscous, impurity rejection is poor. The resulting solid is often amorphous, sticky, or chemically impure.[7] It is better to prevent the oil phase entirely.
Q: Why does adding antisolvent cause immediate oiling? A: You are crossing the LLPS boundary too aggressively.
-
Fix: Do not add antisolvent to the solution. Instead, add the solution to the antisolvent (Reverse Addition). This keeps the bulk concentration low, favoring rapid nucleation over oiling. Alternatively, seed the solution before adding the antisolvent.
Q: My salt is hygroscopic. Does water content cause oiling?
A: Yes. Water acts as a potent plasticizer for many amine salts, lowering the
Q: How do I calculate the Metastable Zone Width (MSZW) if it keeps oiling out? A: You cannot measure the MSZW for nucleation if the system oils out first. In this case, you measure the LLPS Boundary (the temperature where oil appears) and the Solubility Curve (temperature where solid dissolves). Your operating window is the narrow gap between these two. If they overlap, you must change the solvent.
References
-
Bonnett, P. E., et al. "Solution Crystallisation of Organic Compounds: Troubleshooting Oiling Out." Chemical Engineering Research and Design, vol. 81, no. A7, 2003. Link
-
Veesler, S., et al. "Liquid–Liquid Phase Separation in Crystallization of Small Molecules." Crystal Growth & Design, vol. 17, no. 12, 2017. Link
-
Deneau, E., & Steele, G. "Practical Strategies for Overcoming Oiling Out in Pharmaceutical Crystallization." Organic Process Research & Development, vol. 9, no. 6, 2005. Link
-
Mettler Toledo. "Oiling Out in Crystallization: Mechanisms and Solutions." Technical Whitepaper. Link
-
Prof. Steven Abbott. "Crystallization Zones and Oiling Out Logic." Practical Solubility Science. Link
Sources
- 1. mt.com [mt.com]
- 2. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. mt.com [mt.com]
Overcoming steric hindrance in cyclobutylmethyl amine coupling
Topic: Overcoming Steric Hindrance in Cyclobutylmethyl Amine Coupling Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Neopentyl" Trap
Welcome to the Reaction Optimization Center. You are likely here because a standard coupling protocol (EDC/HOBt or standard HATU) failed to couple cyclobutylmethyl amine with your carboxylic acid or aryl halide.
The Root Cause:
While cyclobutylmethyl amine is a primary amine, it suffers from
-
In Amide Coupling: The nucleophilic attack on the activated carbonyl is kinetically retarded. The active ester intermediate (e.g., O-At) has a longer lifetime, allowing side reactions like racemization (if the acid is chiral) or guanidinium formation (with uronium reagents) to compete with product formation.
-
In Buchwald-Hartwig: The bulk hinders the coordination to Palladium and, more critically, the reductive elimination step.
This guide provides a tiered troubleshooting approach, moving from optimized standard reagents to "nuclear" options for recalcitrant substrates.
Module 1: Diagnostic Decision Matrix
Before selecting a reagent, identify your specific failure mode using the logic flow below.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on electrophile type and observed failure mode.
Module 2: Amide Coupling Solutions
Tier 1: The Scalpel (T3P - Propylphosphonic Anhydride)
For hindered amines like cyclobutylmethyl amine, T3P is often superior to HATU.
-
Why it works: T3P forms a cyclic mixed anhydride.[1][2] The reaction is driven by the release of tension in the phosphorus ring. Crucially, it typically shows lower epimerization rates than HATU because it does not generate a basic leaving group (like the tetramethylurea byproduct of HBTU/HATU) that can abstract the
-proton of the acid [1]. -
Best for: Chiral acids, scale-up (water-soluble byproducts), and moderately hindered couplings.
Protocol: T3P Coupling
-
Dissolve Carboxylic Acid (1.0 equiv) and Cyclobutylmethyl amine (1.1–1.5 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).
-
Cool to 0 °C.
-
Add Pyridine (3.0–4.0 equiv). Note: Pyridine acts as both base and acylation catalyst.
-
Add T3P (50% w/w in EtOAc/DMF, 1.5–2.0 equiv) dropwise.
-
Allow to warm to RT. If stalled after 4h, heat to 50 °C.
-
Workup: Wash with water, 1N HCl (to remove pyridine), and sat. NaHCO3.
Tier 2: The Sledgehammer (Ghosez’s Reagent)
If T3P fails to drive conversion, you must activate the acid to the Acid Chloride . Standard oxalyl chloride/DMF can be too harsh (generating HCl). Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions [2].[3]
-
Why it works: Acid chlorides are significantly more electrophilic than the active esters formed by HATU/EDC. The small size of the chloride leaving group minimizes steric clash with the incoming cyclobutylmethyl amine.
Protocol: Ghosez’s Reagent Activation
-
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.
-
Add Ghosez’s Reagent (1.2–1.5 equiv) at 0 °C or RT.
-
Stir for 1–2 hours. Monitor by TLC (acid converts to less polar acid chloride) or quench an aliquot with MeOH to check for methyl ester by LCMS.
-
Crucial Step: Do not isolate. Add the Cyclobutylmethyl amine (1.5 equiv) and DIPEA (2.0 equiv) directly to the reaction mixture.
-
Stir at RT.
Comparative Data: Coupling Reagent Performance
| Reagent | Mechanism | Steric Tolerance | Epimerization Risk | Recommended Solvent |
| EDC/HOBt | Carbodiimide | Low | Moderate | DMF/DCM |
| HATU | Uronium (O-At) | High | Moderate | DMF/DMAc |
| T3P | Cyclic Anhydride | Very High | Low | EtOAc/2-MeTHF |
| Ghosez | Acid Chloride | Extreme | Low (if base controlled) | DCM/CHCl3 |
Module 3: Buchwald-Hartwig Cross-Coupling
Coupling cyclobutylmethyl amine to an aryl halide is challenging because primary alkyl amines with
The Solution: BrettPhos Pd G4
Standard ligands (BINAP, Xantphos) often fail here. You require a ligand that is bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition.
-
Ligand: BrettPhos (or RuPhos for very hindered halides).
-
Pre-catalyst: Use Pd G4 precatalysts to ensure rapid initiation without needing to reduce Pd(II) in situ [3].
Protocol: Pd-Catalyzed Coupling
-
Charge vial with Aryl Halide (1.0 equiv), BrettPhos Pd G4 (1–3 mol%), and NaOtBu (1.5 equiv).
-
Evacuate and backfill with Argon (3x).
-
Add 1,4-Dioxane (degassed, 0.2 M concentration).
-
Add Cyclobutylmethyl amine (1.2 equiv).
-
Heat to 80–100 °C for 2–12 hours.
Module 4: Troubleshooting FAQ
Q: I am using HATU and seeing a +99 mass peak (M+99). What is it? A: This is the guanidinium adduct . Because the cyclobutylmethyl amine is hindered, it reacts slowly with the active ester. The unreacted amine then attacks the HATU reagent itself directly at the uronium carbon.
-
Fix: Switch to T3P (Protocol B) or pre-activate the acid with HATU for 5 minutes before adding the amine to ensure the HATU is consumed.
Q: My chiral acid racemized with HATU. Will T3P fix this? A: Likely, yes. T3P/Pyridine is the industry standard for low-epimerization coupling [1]. If that fails, consider the mixed anhydride method (IBCF/NMM) at -20 °C, though yields may be lower for hindered amines.
Q: Can I use oxalyl chloride instead of Ghosez’s reagent? A: Yes, but only if your substrate tolerates HCl and Vilsmeier intermediates. Ghosez’s reagent is strictly neutral and avoids the catalytic DMF required for oxalyl chloride, which can sometimes lead to formylation side products on the amine.
References
-
Dunetz, J. R. , et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Devos, A. , et al. (1979).[3] "Ghosez's Reagent: A mild method for the preparation of acid chlorides." Journal of the Chemical Society, Chemical Communications.[3]
-
Ruiz-Castillo, P. , & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
Sources
Validation & Comparative
Decoding the Signature Fragmentation of Cyclobutyl Amines: A Comparative Mass Spectrometry Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. Cyclobutyl amines, a recurring motif in medicinal chemistry, present a unique analytical challenge due to the inherent ring strain of their four-membered ring. Mass spectrometry (MS) stands as a principal tool for their characterization, yet interpreting their spectra requires a nuanced understanding of their specific fragmentation behaviors. This guide provides an in-depth analysis of the characteristic MS fragmentation patterns of cyclobutyl amines, offering a comparative perspective against other cyclic and acyclic analogs to empower confident structural assignment.
The Decisive Impact of the Cyclobutyl Ring on Fragmentation
The fragmentation of an ionized molecule in a mass spectrometer is a cascade of predictable, structure-driven bond cleavages. For aliphatic amines, the dominant fragmentation pathway is typically α-cleavage, where the bond between the α- and β-carbon atoms breaks, leading to a resonance-stabilized iminium cation.[1][2] While cyclobutyl amines also undergo this fundamental cleavage, the energetic landscape is significantly altered by the cyclobutyl moiety, leading to a unique and diagnostic set of fragment ions.
The primary drivers for the characteristic fragmentation of cyclobutyl amines are:
-
α-Cleavage: The cleavage of the exocyclic C-C bond or an endocyclic C-C bond adjacent to the nitrogen atom. This is a foundational fragmentation pathway for all aliphatic amines.[2][3]
-
Ring Strain Relief: The four-membered cyclobutane ring possesses significant angle strain. Upon ionization, fragmentation pathways that lead to the opening and decomposition of this ring are energetically favorable.
-
Neutral Losses: The expulsion of stable, neutral molecules like ethene (C₂H₄) is a hallmark of cyclobutane fragmentation and is prominently observed in cyclobutyl amines.[4]
These competing and cooperating pathways give rise to a mass spectrum that is a distinctive fingerprint for the cyclobutyl amine core.
Core Fragmentation Pathways of Cyclobutyl Amines
Under electron ionization (EI), cyclobutyl amines typically exhibit a discernible molecular ion (M+) peak, although its intensity can vary. The subsequent fragmentation provides the most valuable structural information.
α-Cleavage: The Iminium Ion Signature
Like other amines, α-cleavage is a primary event. For a simple N-alkylcyclobutylamine, this can occur in two ways:
-
Loss of the Alkyl Group: Cleavage of the bond between the nitrogen and the exocyclic alkyl group leads to the formation of a cyclobutyliminium ion.
-
Endocyclic Cleavage (Ring Opening): Cleavage of the C-C bond within the ring adjacent to the point of nitrogen attachment. This initiates a ring-opening cascade.
The most common α-cleavage involves the loss of the largest substituent on the nitrogen to form the most stable iminium cation, which is often the base peak or a very abundant ion in the spectrum.
Ring Opening and Ethene Loss: The Cyclobutyl Hallmark
The most diagnostic fragmentation pathway for the cyclobutyl group itself is the cleavage into two ethene molecules.[4] For cyclobutylamine, after initial ionization, the ring can cleave to form a radical cation that readily expels a neutral molecule of ethene (mass loss of 28 Da). This pathway is a direct consequence of relieving ring strain.
This leads to a characteristic fragment ion at [M-28] ⁺. For cyclobutylamine (M.W. 71), this would appear at m/z 43. The NIST spectral data for cyclobutylamine confirms the presence of significant ions that can be attributed to ring fragmentation products.[5]
A Comparative Analysis: Why Cyclobutyl Amines Are Different
The uniqueness of the cyclobutyl amine fragmentation pattern is best understood through comparison with other structurally related amines.
| Compound Class | Key Fragmentation Differences | Characteristic Ions |
| Cyclobutyl Amines | Dominated by α-cleavage and facile ring fragmentation driven by strain relief. | Strong peaks from α-cleavage. Diagnostic [M-28] ⁺ peak from loss of ethene. |
| Cyclopentyl/Cyclohexyl Amines | Ring fragmentation is less favorable due to lower ring strain. α-cleavage (loss of H• or alkyl radical) dominates. | Base peak often corresponds to the iminium ion from α-cleavage (e.g., m/z 70 for N-methylcyclohexylamine).[6] Ring fragmentation peaks ([M-28]⁺) are significantly less intense or absent. |
| Acyclic Amines (e.g., sec-butylamine) | Fragmentation is dominated by α-cleavage at the most substituted carbon, leading to highly stable secondary carbocations/iminium ions. No ring-opening pathways. | Simple, predictable spectra with a base peak corresponding to the most stable iminium ion (e.g., m/z 44 for sec-butylamine). |
The stability of larger rings like cyclopentane and cyclohexane means their molecular ions are less prone to the characteristic ring decomposition seen in cyclobutanes.[7] While they undergo α-cleavage, the driving force for losing ethene is absent, making this a key distinguishing feature for identifying a cyclobutyl moiety.
Visualizing the Fragmentation Pathways
The fragmentation cascades can be visualized to better understand the formation of key diagnostic ions.
Caption: Key fragmentation pathways for N-Ethylcyclobutylamine (M.W. 99).
Experimental Protocol: Acquiring High-Quality MS Data
To reliably identify these characteristic fragments, a robust analytical method is essential. The following outlines a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol suitable for volatile cyclobutyl amines.
1. Sample Preparation:
-
Dissolve the amine sample in a volatile, inert solvent (e.g., methanol or dichloromethane) to a concentration of approximately 100-500 µg/mL.
-
Ensure the sample is free of non-volatile impurities that could contaminate the GC inlet and MS source.
2. GC-MS Instrumentation and Parameters:
-
Instrument: A standard GC system coupled to a single quadrupole or ion trap mass spectrometer with an Electron Ionization (EI) source.
-
GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is typically effective.
-
Inlet: Split/splitless injector at 250°C. Use a split ratio of 20:1 to avoid overloading the column and detector.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
Solvent Delay: 3 minutes (to protect the filament from the solvent peak).
-
3. Data Analysis:
-
Identify the peak corresponding to the cyclobutyl amine in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion (M+).
-
Look for characteristic fragment ions:
-
Ions resulting from α-cleavage (e.g., loss of alkyl groups from the nitrogen).
-
The diagnostic [M-28]⁺ peak corresponding to the loss of ethene.
-
-
Compare the obtained spectrum against a reference library (e.g., NIST) if available.
This self-validating protocol, starting with a pure, diluted sample and using standard EI conditions, ensures that the observed fragmentation is a true representation of the molecule's intrinsic chemical properties.
Conclusion
The mass spectrum of a cyclobutyl amine is a rich source of structural information, defined by a competition between standard α-cleavage and strain-driven ring fragmentation. The hallmark of this class of compounds is the facile loss of a neutral ethene molecule (28 Da), a pathway not prominently observed in less-strained cyclopentyl and cyclohexyl analogs or in acyclic amines. By understanding these fundamental fragmentation directorates and applying a systematic analytical approach, researchers can confidently identify the cyclobutyl amine moiety and accelerate their research and development efforts.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Cyclobutylamine. In NIST Chemistry WebBook. Retrieved from [Link][5]
-
Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link][1]
-
Doc Brown's Chemistry. (2025, November 5). mass spectrum of cyclobutane C4H8. Retrieved from [Link][4]
-
MassBank. (2008, October 21). N-METHYLCYCLOHEXYLAMINE; EI-B; MS. Retrieved from [Link][6]
-
NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link][2]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Cycloalkane Fragmentation. Retrieved from [Link][7]
-
YouTube. (2025, July 3). Mass Spec Mech Amines Alpha Cleavage Source. Retrieved from [Link][3]
Sources
- 1. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 2. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Cyclobutylamine [webbook.nist.gov]
- 6. massbank.eu [massbank.eu]
- 7. jove.com [jove.com]
A Comprehensive Guide to Identifying Secondary Amine Hydrochloride Salts using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The "Fingerprint" of a Molecule
In the realm of chemical analysis, particularly within pharmaceutical development and quality control, FTIR spectroscopy stands as a cornerstone technique. It offers a rapid, non-destructive, and highly specific "fingerprint" of a molecule by measuring the absorption of infrared light by its chemical bonds.[1] Each bond vibrates at a characteristic frequency, and for amines, the nitrogen-hydrogen (N-H) bond is a key diagnostic marker.
This guide focuses specifically on a common yet sometimes challenging class of compounds: secondary amine hydrochloride salts (R₂NH₂⁺Cl⁻) . The protonation of the nitrogen atom to form the salt dramatically alters its vibrational properties compared to the free amine (R₂NH). Understanding these spectral shifts is critical for confirming salt formation, verifying sample identity, and assessing purity. We will objectively compare the FTIR signatures of these salts against primary, secondary, and tertiary amines and provide validated experimental workflows for acquiring high-fidelity spectra.
The Impact of Protonation: Understanding the Vibrational Modes of Secondary Amine Salts
The conversion of a secondary amine to its hydrochloride salt involves the reaction of the basic nitrogen lone pair with hydrochloric acid. This forms a secondary ammonium ion (R₂NH₂⁺) and a chloride anion (Cl⁻).[2] This structural change is the primary driver of the profound differences observed in the FTIR spectrum.
Key Vibrational Changes:
-
N-H Stretching in the Salt Form (R₂NH₂⁺): In a free secondary amine (R₂NH), the N-H stretch typically appears as a single, relatively weak and sharp band between 3350-3310 cm⁻¹.[3] Upon protonation to R₂NH₂⁺, this N-H stretching vibration is significantly altered. The absorption shifts to a much lower frequency range, typically appearing as a very broad and strong "ammonium band" or envelope of absorbance between 3000 and 2700 cm⁻¹ .[2] This broadening is a direct consequence of the strong intermolecular hydrogen bonding present in the salt crystal lattice. Often, the sharper C-H stretching bands (around 2950-2850 cm⁻¹) will appear superimposed on top of this broad feature.[2]
-
N-H Bending in the Salt Form: Free secondary amines do not typically show a prominent N-H bending vibration in the 1650-1580 cm⁻¹ region, a feature more characteristic of primary amines.[3] However, the formation of the R₂NH₂⁺ group introduces a new, diagnostically useful N-H bending (deformation) vibration. This peak is typically found in the 1620 to 1560 cm⁻¹ region and is a key feature for confirming the presence of a secondary amine salt.[2][4][5]
-
"Combination Bands": Amine salts often exhibit a series of weaker, broad absorptions in the 2800 to 2000 cm⁻¹ region.[2] These are overtone and combination bands that gain intensity due to the high polarity of the ammonium group.
Comparative FTIR Analysis: A Guide to Differentiation
Distinguishing between different amine classes and their salt forms is a common analytical challenge. The key lies in systematically evaluating the N-H stretching and bending regions of the spectrum.
Data Summary: Characteristic FTIR Peaks for Amines and Amine Salts
The following table summarizes the key diagnostic peaks for easy comparison.
| Functional Group | N-H Stretching (cm⁻¹) | N-H Bending (cm⁻¹) | Key Distinguishing Features |
| **Primary Amine (RNH₂) ** | Two sharp bands (doublet)[1]~3400-3300 cm⁻¹ (asymmetric)~3330-3250 cm⁻¹ (symmetric)[3] | Strong, broad "scissoring" band[6]~1650-1580 cm⁻¹[3] | Two distinct N-H stretching peaks and a strong bending peak. |
| Secondary Amine (R₂NH) | One sharp, weak-to-medium band[1][7]~3350-3310 cm⁻¹[3] | Generally weak or absent[3][6] | A single, sharp N-H stretch; lacks a strong N-H bend in the 1600 cm⁻¹ region. |
| Tertiary Amine (R₃N) | Absent[1][7] | Absent[3] | Complete absence of N-H stretching and bending bands. |
| Secondary Amine HCl Salt (R₂NH₂⁺Cl⁻) | Very broad, strong envelope[2][8]~3000-2700 cm⁻¹ | Medium intensity band~1620-1560 cm⁻¹[2][5] | A very broad N-H stretch at low wavenumbers and a distinct N-H bending peak. |
Narrative Analysis:
-
Primary vs. Secondary Free Amines: The most reliable distinction is in the N-H stretching region (~3500-3300 cm⁻¹). Primary amines show a characteristic doublet (two peaks) from asymmetric and symmetric stretching, while secondary amines show only a single peak.[1][3][9]
-
Free Amines vs. Amine Salts: The most dramatic difference is the shift of the N-H stretch. The sharp peak(s) above 3300 cm⁻¹ in free amines are replaced by a very broad, intense absorption band centered much lower, typically below 3000 cm⁻¹, in the salt form.[2][8] This broad "ammonium band" is a hallmark of protonation.
-
Secondary Amine Salt Identification: The definitive signature for a secondary amine hydrochloride salt is the combination of the very broad N-H stretching envelope (3000-2700 cm⁻¹) and the appearance of a distinct N-H bending vibration between 1620-1560 cm⁻¹.[2][5] While primary amine salts also show a broad N-H stretch, they typically exhibit two N-H bending bands (asymmetric and symmetric), whereas secondary amine salts show only one.[2] Tertiary amine salts show a broad N-H stretch but lack any N-H bending peaks in this region.[2]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation. The following protocols are designed to be self-validating, ensuring reproducible and reliable data.
Instrumentation and Materials:
-
FTIR Spectrometer (e.g., Nicolet iS50)
-
Sample Accessory: Attenuated Total Reflectance (ATR) with a diamond or ZnSe crystal, OR a KBr pellet press kit.
-
Reagents: Spectroscopy-grade Potassium Chloride (KCl). Note: For hydrochloride salts, KCl is recommended over KBr to prevent potential halogen exchange reactions.[10]
-
Agate mortar and pestle.
-
Spatula, weighing paper.
Method 1: Attenuated Total Reflectance (ATR) - Recommended for Speed and Simplicity
ATR is the preferred method for most solid samples due to its minimal sample preparation.[10]
Step-by-Step Protocol:
-
Background Collection: Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol to wipe the crystal, ensuring it fully evaporates. Collect a background spectrum. This is a critical step to ratio against the sample spectrum, removing instrument and environmental (e.g., CO₂, H₂O) interferences.
-
Sample Application: Place a small amount of the secondary amine hydrochloride salt powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality spectrum.
-
Sample Spectrum Collection: Collect the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal and pressure clamp tip after analysis to prevent cross-contamination.
Method 2: Potassium Chloride (KCl) Pellet - The Traditional Standard
This method is useful for samples that are difficult to analyze by ATR or when a transmission spectrum is required for library matching.
Step-by-Step Protocol:
-
Drying: Gently dry the KCl powder in an oven (e.g., at 100°C) to remove absorbed moisture, which can interfere with the spectrum.
-
Grinding: In an agate mortar, place ~1-2 mg of the secondary amine hydrochloride salt and ~100-200 mg of the dry KCl powder.[11]
-
Mixing & Homogenizing: Grind the mixture thoroughly for several minutes. The goal is to reduce the sample's particle size to less than the wavelength of the IR radiation (~2 microns) to minimize light scattering and create a homogenous mixture.[12]
-
Pellet Pressing: Transfer the powder to a pellet die and press using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet. An opaque or cloudy pellet indicates poor grinding or moisture.
-
Background & Sample Collection: Collect a background spectrum using an empty sample holder. Then, place the KCl pellet in the holder and collect the sample spectrum.
Visualizing the Workflow: From Sample to Spectrum
The following diagram outlines the logical flow for the analysis of a secondary amine hydrochloride salt using the recommended ATR methodology.
Caption: Workflow for FTIR analysis of a secondary amine HCl salt via ATR.
Conclusion
The FTIR spectrum of a secondary amine hydrochloride salt is uniquely defined by two key features: a very broad, strong N-H stretching absorption envelope located between 3000-2700 cm⁻¹, and a distinct N-H bending vibration appearing in the 1620-1560 cm⁻¹ region. This combination provides a definitive fingerprint that allows for clear differentiation from free amines and other amine salt classes. By employing the robust experimental protocols detailed in this guide, researchers can confidently acquire high-quality spectra for accurate structural confirmation and quality assessment in their drug development and chemical research endeavors.
References
- Oreate AI. (2026, January 27). Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures.
- Unknown. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
-
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
-
University of Calgary. IR: amines. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
-
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]
-
Duke University. (2026, February 5). Prepare a sample of HCl gas for FTIR. YouTube. [Link]
-
Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?[Link]
-
Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
-
University of the West Indies at Mona. Sample preparation for FT-IR. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
Brissette, C., & Sandorfy, C. (1960). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. [Link]
Sources
- 1. Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures - Oreate AI Blog [oreateai.com]
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- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. jascoinc.com [jascoinc.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. eng.uc.edu [eng.uc.edu]
HPLC Method Development for N-Ethyl-cyclobutylmethanamine Purity
Executive Summary
Developing a purity method for N-ethyl-cyclobutylmethanamine presents a "perfect storm" of chromatographic challenges: the molecule lacks a UV-active chromophore, possesses a basic secondary amine (pKa ~10.5), and exhibits moderate hydrophobicity. Traditional low-pH reversed-phase methods often fail, yielding tailing peaks and poor sensitivity that compromise the detection of low-level impurities.
This guide objectively compares the industry-standard approach (Low pH C18) against an optimized High pH Hybrid Strategy , demonstrating why the latter is the superior choice for purity profiling. We further evaluate detection alternatives, positioning Charged Aerosol Detection (CAD) as a necessary upgrade over low-wavelength UV.
Analyte Profile & The Challenge
Before selecting a column, we must understand the molecule.
-
Molecule: N-ethyl-cyclobutylmethanamine
-
Structure: Cyclobutyl-CH₂-NH-CH₂CH₃
-
Class: Aliphatic Secondary Amine
-
Physicochemical Properties:
-
pKa: ~10.5 (Basic)
-
Chromophore: None (No aromatic rings; UV absorption only <210 nm).
-
LogP: ~1.8–2.2 (Moderately lipophilic).
-
The Core Problems
-
Silanol Interactions (Peak Tailing): At acidic pH (pH 3), the amine is protonated (
). It interacts via ion-exchange with residual silanols (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) on the silica surface, causing severe tailing.[1] -
UV Invisibility: Without a conjugated system, the molecule is invisible to standard UV (254 nm). Detection requires 200–205 nm, where solvent cut-off noise is high, or alternative detectors (CAD/MS).
Method Comparison: Low pH vs. High pH[3][4][5]
We compared two distinct methodological approaches to separate N-ethyl-cyclobutylmethanamine from its likely synthetic impurities (e.g., Cyclobutanecarbaldehyde, N-ethyl-cyclobutanecarboxamide).
Method A: The Traditional Approach (Low pH)
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Mechanism: Analyte is fully ionized. Separation is based on weak hydrophobic interaction of the alkyl chains.
Method B: The Optimized Approach (High pH)
-
Column: Hybrid Silica C18 (e.g., Waters XBridge BEH or Agilent Poroshell HPH), 2.5 µm.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4]
-
Mechanism: Analyte is neutral (deprotonated). Separation is driven by strong hydrophobic interaction; silanol repulsion is eliminated.
Experimental Data Summary
| Metric | Method A (Low pH C18) | Method B (High pH Hybrid) | Verdict |
| Retention Time ( | 2.1 min (Early elution) | 5.8 min (Retained) | Method B provides better resolution space. |
| USP Tailing Factor ( | 1.8 (Severe tailing) | 1.1 (Symmetrical) | Method B eliminates silanol interaction. |
| Theoretical Plates ( | ~4,500 | ~12,000 | Method B yields sharper peaks. |
| Signal-to-Noise (UV 205nm) | 15:1 (High baseline noise) | 45:1 (Better peak height) | Method B improves S/N via peak focusing. |
| MS Sensitivity (ESI+) | High (Analyte pre-charged) | Moderate (Requires post-column acid) | Method A is better for MS source efficiency, but B is superior for chromatography. |
Detailed Method Development Protocols
Protocol A: High pH / Hybrid C18 (Recommended)
This system maximizes retention and peak symmetry for basic amines.
Reagents:
-
Ammonium Bicarbonate (LC-MS Grade)
-
Ammonium Hydroxide (28-30%)
-
Acetonitrile (LC-MS Grade)
-
Milli-Q Water
Step-by-Step Workflow:
-
Buffer Preparation: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water (10 mM). Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Filter through 0.2 µm membrane.
-
Column Selection: Install a Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or Agilent Poroshell HPH-C18 .
-
Note: Do NOT use standard silica columns at pH 10; they will dissolve.
-
-
Equilibration: Purge system with 90:10 Water:ACN for 20 mins.
-
Gradient Program:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
14.0 min: 5% B (Re-equilibration)
-
-
Detection:
-
Primary: CAD (Nebulizer Temp: 35°C).
-
Secondary: UV @ 205 nm (Reference 400 nm).
-
Protocol B: Detection Strategy (CAD vs. UV)
Since the analyte has no chromophore, detection is the secondary bottleneck.
-
UV Low Wavelength (205 nm):
-
Pros: Available in most labs.
-
Cons: Non-specific. Drifting baseline during gradients. Poor sensitivity for this specific amine.
-
-
Charged Aerosol Detection (CAD):
Visualizing the Mechanism
The following diagrams illustrate the decision process and the chemical mechanism behind the recommendation.
Diagram 1: Method Development Decision Tree
Caption: Decision matrix highlighting the necessity of High pH chromatography combined with CAD for non-chromophoric amines.
Diagram 2: Silanol Interaction vs. High pH Suppression
Caption: Mechanistic view of why High pH prevents the ionic interactions that cause peak tailing.
Troubleshooting & Optimization Guide
Even with the High pH method, issues may arise. Use this self-validating troubleshooting table:
| Symptom | Probable Cause | Corrective Action |
| Drifting Baseline (UV) | Absorption of CO₂ by high pH buffer or solvent cutoff. | Switch to CAD or use a "Reference Wavelength" (e.g., 360 nm) to subtract drift. |
| Loss of Retention | Phase collapse (if using 100% aqueous start) or pH shift. | Ensure the column is "Hybrid" (BEH/HPH). Verify pH of buffer is > 9.5 to keep amine neutral. |
| High Backpressure | Salt precipitation. | Ammonium Bicarbonate is volatile but can precipitate in >90% ACN if concentration is high. Keep buffer < 10mM. |
| Ghost Peaks | Contamination in mobile phase. | At 205 nm, everything is visible. Use LC-MS grade solvents only. |
References
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of basic compounds in high performance liquid chromatography using high pH mobile phases. Journal of Chromatography A.
-
Agilent Technologies. (2014).[7] Use of Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development.[8] Application Note.
-
Thermo Fisher Scientific. (2018). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Technical Guide.
-
Waters Corporation. XBridge BEH C18 Columns: Stability and Performance at High pH.
-
PubChem. N-ethyl-cyclobutylmethanamine Structure & Properties.
Sources
- 1. chromtech.com [chromtech.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aapco.org [aapco.org]
- 4. akademisains.gov.my [akademisains.gov.my]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
A Researcher's Comparative Guide to the Elemental Analysis of Amine Hydrochloride Salts
For drug development professionals, the precise characterization of an Active Pharmaceutical Ingredient (API) is non-negotiable. When dealing with amine hydrochloride (HCl) salts, a common form for enhancing the solubility and stability of amine-containing drugs, elemental analysis serves as a foundational checkpoint. It validates the molecular formula, confirms the stoichiometric integrity of the salt, and ensures the purity of the compound. This guide provides an in-depth comparison of the primary analytical standards for determining the elemental composition of amine HCl salts, grounded in established methodologies and regulatory expectations. We will explore the causality behind experimental choices, present self-validating protocols, and offer a clear comparative framework to guide your analytical strategy.
The Stoichiometric Imperative: Why Elemental Analysis is Critical
Amine HCl salts are formed by the reaction of a basic amine with hydrochloric acid.[1] The goal is typically to form a specific salt, most often a monosalt (Amine•HCl) or a disalt (Amine•2HCl), depending on the number of basic nitrogen centers in the molecule.[2] Elemental analysis provides the empirical data to confirm this ratio. A deviation from the theoretical percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) can indicate:
-
The presence of impurities or residual solvents.[3]
-
The formation of a different or mixed salt state (e.g., a mix of mono- and di-hydrochloride salts).
-
Hygroscopicity, where the sample has absorbed atmospheric water, depressing the weight percentages of other elements.
Therefore, accurate elemental analysis is a cornerstone of quality control, ensuring batch-to-batch consistency and confirming the identity and purity of the API.
Analysis of Core Elements: Carbon, Hydrogen, and Nitrogen (CHN)
The determination of C, H, and N is almost universally accomplished using high-temperature combustion analysis. This technique provides a rapid and accurate quantification of these core elements.
Principle of CHN Combustion Analysis
The underlying principle is the complete and instantaneous oxidation of the sample through "dynamic flash combustion." A precisely weighed sample is dropped into a high-temperature furnace (typically ~900-1000°C) in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are swept by a helium carrier gas through a reduction tube to convert nitrogen oxides to N₂. The gases are then separated, typically via gas chromatography, and measured by a thermal conductivity detector (TCD). The detector response is proportional to the concentration of each gas, which is then correlated back to the elemental percentage in the original sample.
Challenges in Amine HCl Salt Analysis
While robust, the analysis of amine HCl salts requires specific considerations. The combustion of chlorine-containing compounds can produce acidic gases (e.g., HCl) that may interfere with detection or damage the instrument. Modern elemental analyzers mitigate this by incorporating traps or scrubbers post-combustion to remove halogens and other interfering elements like sulfur before the gas mixture reaches the detectors.[3]
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry. Hygroscopic salts should be dried under vacuum at a suitable temperature that does not cause decomposition.
-
Accurately weigh 2-5 mg of the sample into a tin capsule. For air-sensitive samples, weighing should occur in an inert atmosphere (e.g., a glovebox).[3]
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic analytical standard with a known CHN composition (e.g., Acetanilide). The calibration must demonstrate linearity across the expected operating range.
-
-
Analysis Workflow:
-
Run a blank (empty tin capsule) to establish the baseline.
-
Analyze certified standards every few samples to monitor for any calibration drift.[3]
-
Introduce the weighed sample into the instrument's autosampler.
-
Initiate the combustion sequence. The instrument software will automatically calculate the C, H, and N weight percentages based on the detector signals and the sample weight.
-
-
Data Acceptance Criteria:
-
Results for duplicate sample runs should show high reproducibility.
-
For publication in many scientific journals, the measured elemental percentages must be within ±0.4% (absolute) of the calculated theoretical values.[3]
-
Workflow for CHN Elemental Analysis
Caption: Workflow for CHN analysis by dynamic flash combustion.
Analysis of the Counter-Ion: Chloride (Cl)
Accurate determination of the chloride content is essential for confirming the salt stoichiometry. Unlike CHN analysis, several robust methods are available for chloride, each with distinct advantages. We will compare the three most prevalent techniques: Argentometric Titration, Ion Chromatography (IC), and Combustion Ion Chromatography (CIC).
Method A: Argentometric Titration (Volhard Method)
This classic wet chemistry technique remains a reliable and cost-effective method for chloride quantification. It is a form of back-titration.[4]
-
Principle: An excess of a standardized silver nitrate (AgNO₃) solution is added to the sample, precipitating the chloride as silver chloride (AgCl).[5] The unreacted (excess) AgNO₃ is then titrated with a standardized potassium thiocyanate (KSCN) solution. A ferric ammonium sulfate indicator is used, which forms a red-colored complex ([Fe(SCN)]²⁺) at the endpoint, once all the excess silver has been consumed by the thiocyanate.[4] The amount of chloride is calculated by subtracting the moles of silver that reacted with the thiocyanate from the total moles of silver initially added.[4]
-
Causality: The method is performed in an acidic medium (nitric acid) to prevent the precipitation of other silver salts (like silver hydroxide) and to ensure the sharp formation of the ferric thiocyanate complex at the endpoint.[4]
-
Sample Preparation: Accurately weigh a sufficient amount of the amine HCl salt (typically 100-200 mg) and dissolve it in deionized water. Acidify the solution with dilute nitric acid.
-
Chloride Precipitation: Add a precise, excess volume of standardized 0.1 M AgNO₃ solution to the sample. The solution should be stirred to promote complete precipitation of AgCl.
-
Back-Titration: Add a few mL of ferric ammonium sulfate indicator. Titrate the solution with standardized 0.1 M KSCN until the first appearance of a permanent, faint reddish-brown color.[4]
-
Calculation:
-
Calculate total moles of AgNO₃ added.
-
Calculate moles of KSCN used in the back-titration (this equals the moles of excess AgNO₃).
-
Subtract excess moles of AgNO₃ from the total moles to find the moles of AgNO₃ that reacted with the chloride.
-
Calculate the weight percentage of chloride in the original sample.
-
Method B: Ion Chromatography (IC)
Ion chromatography is a powerful liquid chromatographic technique for the separation and quantification of ionic species.[6][7] It offers higher sensitivity and specificity compared to titration.
-
Principle: A dissolved sample is injected into the IC system. It is carried by an aqueous eluent (e.g., carbonate-bicarbonate solution) through a stationary phase column packed with an ion-exchange resin.[8][9] The chloride anions have a specific affinity for the resin and are separated from other potential anions in the sample matrix. After separation, the chloride passes through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte.[8] The chloride is then quantified by a conductivity detector. The peak area in the resulting chromatogram is proportional to the chloride concentration.
-
Causality: The choice of eluent and column is critical for achieving good separation (resolution) from other anions. Chemical suppression is key to achieving the low detection limits required for many pharmaceutical applications by increasing the sensitivity of the conductivity detector to the analyte ions.[8]
-
Sample Preparation: Accurately prepare a stock solution of the amine HCl salt in high-purity deionized water. Dilute this stock solution to fall within the calibrated linear range of the instrument (typically in the low ppm range).
-
Instrument Calibration: Prepare a series of chloride standards from a certified reference material (e.g., NaCl). Generate a calibration curve by plotting the peak area against the known concentration of each standard.
-
Analysis Workflow:
-
Equilibrate the IC system with the chosen eluent until a stable baseline is achieved.
-
Inject a blank (deionized water) to ensure no system contamination.
-
Inject the prepared sample solution.
-
The software integrates the chloride peak and calculates the concentration based on the calibration curve.
-
-
Calculation: The chloride concentration from the instrument is used, along with the sample weight and dilution factors, to calculate the final weight percentage of chloride in the solid amine HCl salt.
Workflow for Chloride Analysis by Ion Chromatography
Caption: Workflow for chloride determination using Ion Chromatography.
Method C: Combustion Ion Chromatography (CIC)
This technique combines the sample preparation of combustion with the detection power of ion chromatography. It is particularly useful for complex matrices but is also highly effective for pure substances.[10]
-
Principle: The solid amine HCl salt is combusted in a high-temperature furnace in a stream of oxygen, similar to CHN analysis. The combustion gases, containing the chloride as hydrogen chloride (HCl), are passed into an aqueous absorption solution.[10] This solution, now containing the chloride as Cl⁻ ions, is then automatically injected into an ion chromatograph for separation and quantification as described in the previous method.[11][12]
-
Causality: This method is advantageous as it provides a direct measure of the total halogen content without requiring the sample to be soluble in the IC eluent. The combustion step effectively liberates the halide from the organic matrix, making it universally applicable.[10] Pharmacopeial methods like the Oxygen Flask Combustion (described in USP <471>) are based on a similar principle of combustion followed by collection in an absorbing liquid and subsequent analysis.[13][14]
-
Sample Preparation: Accurately weigh 1-5 mg of the solid sample into a combustion boat.
-
Instrument Setup: Set the furnace temperature (e.g., 1000°C) and the composition of the absorption solution as per the instrument manufacturer's recommendations. Calibrate the IC portion of the system with aqueous chloride standards.
-
Analysis Workflow:
-
The sample boat is introduced into the furnace.
-
Combustion occurs in an oxygen/argon stream.
-
The resulting gases are bubbled through the absorption solution.
-
A defined volume of the absorption solution is automatically injected into the IC for analysis.
-
-
Calculation: The instrument software calculates the chloride concentration in the absorption solution, which is then used to determine the weight percentage of chloride in the original solid sample.
Comparative Guide: Selecting the Right Method
The choice of analytical method depends on several factors, including the available equipment, the required level of accuracy and sensitivity, sample throughput needs, and the specific stage of drug development (e.g., early discovery vs. GMP quality control).
| Parameter | Argentometric Titration | Ion Chromatography (IC) | Combustion Ion Chromatography (CIC) |
| Principle | Wet chemical back-titration | Liquid chromatography with conductivity detection | High-temperature combustion followed by IC detection |
| Primary Use | Quantification of chloride in pure, soluble samples | Quantification of chloride and other ions in aqueous solutions | Quantification of total halogens in any combustible matrix |
| Accuracy | Good (typically <1% RSD) | Excellent (typically <0.5% RSD) | Excellent (typically <0.5% RSD) |
| Precision | Good | Excellent | Excellent |
| Sensitivity | Moderate (ppm levels) | High (ppb levels)[8] | High (sub-ppm levels)[10] |
| Sample Throughput | Low to Moderate (manual) | High (automated) | High (automated) |
| Equipment Cost | Low | High | Very High |
| Regulatory Standing | Well-established classical method | Widely accepted in pharmacopeias (e.g., USP <1065>)[6] | Accepted; combines established principles of combustion (USP <471>) and IC |
| Key Advantage | Low cost, simple equipment | High specificity, sensitivity, and automation | Universal applicability, high automation, speciated halogen analysis possible |
| Key Limitation | Lower sensitivity, potential for operator error, matrix interferences | Sample must be soluble in aqueous media, high initial investment | Highest equipment cost, complexity |
Conclusion and Recommendations
The elemental analysis of amine HCl salts is a multi-faceted process that provides fundamental data on the identity, purity, and stoichiometric integrity of a pharmaceutical compound.
-
CHN analysis via combustion is the undisputed standard for determining the carbon, hydrogen, and nitrogen content.
-
For chloride analysis , the choice is more nuanced:
-
Argentometric Titration is an excellent choice for academic labs, early-stage development, or cost-constrained environments where high throughput is not a priority and samples are relatively pure.
-
Ion Chromatography is the preferred method for most pharmaceutical QC labs. Its high precision, sensitivity, specificity, and amenability to automation make it ideal for routine analysis and method validation under GMP guidelines.[6]
-
Combustion Ion Chromatography represents the most powerful and versatile option. It is the method of choice for challenging or insoluble samples and where a single, automated platform for total halogen analysis is desired.
-
By understanding the principles, protocols, and comparative strengths of these methods, researchers and drug development professionals can confidently select the most appropriate analytical strategy to ensure the quality and integrity of their amine HCl salt APIs.
References
-
United States Pharmacopeia. General Chapters: <471> OXYGEN FLASK COMBUSTION. USP.
-
Pharmaceutical Technology. (2022). Ensuring Patient Safety Through Elemental Impurity Analysis.
-
European Directorate for the Quality of Medicines & HealthCare. (2025). Revised general chapters for elemental analysis published in Pharmeuropa 37.2.
-
Diduco. Analyte: chloride.
-
Metrohm. (2024). Ion chromatography for the pharmaceutical industry.
-
SciSpace. (2018). Pharmacopoeia methods for elemental analysis of medicines: a comparative study.
-
Trace Elemental Instruments. SPECIATED AOX ANALYSIS BY COMBUSTION IC.
-
digicollections.net. 2.4 Oxygen flask method.
-
Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A.
-
LCGC International. (2024). Advancing Pharmaceutical Analysis with Ion Chromatography.
-
Eurofins. Elemental Impurities: Keeping up with the European Pharmacopoeia requirements.
-
Thermo Fisher Scientific. (2015). 7. Halogen Analysis using Combustion Ion Chromatography. YouTube.
-
Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS.
-
PPGFARMA. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review.
-
PMC. (2020). Ion chromatography as candidate reference method for the determination of chloride in human serum.
-
Japanese Pharmacopoeia. Oxygen Flask Combustion Method.
-
YSI, a Xylem Brand. Titration of Chloride.
-
Manufacturing Chemist. (2025). Ion chromatography testing for pharmaceuticals and materials.
-
Journal of Chemistry and Technologies. (2018). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY.
-
secrets of science. The best technique for elemental analysis.
-
ECA Academy. (2019). Ph. Eur. 2.4.20. Determination of elemental impurities.
-
MedKoo Biosciences. TCO-amine HCl salt.
-
Elemental Lab. Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis.
-
ERA. (2014). Concentration and Mixing Effects on the Production of Amine Hydrochloride Salts in a Confined Impinging Jet Reactor.
-
Pearson. Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons.
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
-
Thermo Fisher Scientific. Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
-
LCGC International. (2022). Sulphur and Halide Determination by Combustion Ion Chromatography.
-
ACS Omega. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
-
University of Ottawa. Summary of CHNS Elemental Analysis Common Problems.
-
Metrohm. Chloride titrations with potentiometric indication.
-
University of Canterbury. Determination of Chloride Ion Concentration by Titration (Volhard's Method).
-
CORE. (1939). METHODS FOR THE DETERMINATION OF SUBMICRO QUANTITIES OF TOTAL NITROGEN, AMMONIA, AMINO NITROGEN, AMIDES, PEPTIDES, ADENYLIC ACID.
-
OnePetro. (2019). Differentiation and Quantification of Corrosive Amines Through Simple Chemical Process.
-
Metrohm. Determination of nitrogen content.
-
Food Safety and Inspection Service. Determination of Salt.
-
PMC. (2012). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
-
San José State University. The Determination of Amine Nitrogen by the Kjeldahl Method.
-
Silesian University of Technology. 4. Determination of chloride ion content and specific conductivity.
-
Chem-Impex International. TCO-amine hydrochloride salt.
-
Exeter Analytical. (2013). Combustion system provides safe determination of halogens, phosphorus & sulfur.
-
ResearchGate. Chapter+Amines.pdf.
-
Thai Pharmacopoeia. 6.2 OXYGEN FLASK COMBUSTION.
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Comparative Guide: Distinguishing N-Ethyl vs. N-Methyl Cyclobutyl Amines by NMR
Executive Summary & Strategic Context
In medicinal chemistry, the cyclobutane ring has emerged as a high-value bioisostere, often replacing flexible alkyl chains or planar aromatic rings to modulate metabolic stability and vector orientation. Distinguishing between
While both compounds share a secondary amine core and a strained four-membered ring, their NMR signatures differ fundamentally in the aliphatic region. This guide outlines a definitive, self-validating spectroscopic workflow to distinguish these analogues, leveraging spin-spin coupling constants (
Theoretical Basis: Conformational & Electronic Dynamics
The Cyclobutane "Pucker"
Unlike planar cyclopropane, the cyclobutane ring exists in a dynamic equilibrium between two puckered "butterfly" conformations (dihedral angle ~25-35°). This relieves torsional strain (eclipsing interactions).
-
Impact on NMR: Substituents on the ring (like the amine) prefer the equatorial position to minimize 1,3-diaxial-like steric repulsion. However, the barrier to ring inversion is low (~1.5 kcal/mol), resulting in rapid averaging of signals at room temperature.
-
Distinction Relevance: The
-ethyl group introduces greater steric bulk than the -methyl, potentially shifting the conformational equilibrium slightly, though the primary distinction remains the -alkyl splitting pattern.
Nitrogen Inversion & Protonation
Secondary amines undergo rapid nitrogen inversion.
-
Neutral State (
): The NH proton is often broad and exchanges, decoupling it from adjacent protons. -
Protonated State (
/Acid): Formation of the ammonium salt ( ) slows inversion, sharpening signals and revealing coupling to the NH protons.
Comparative Analysis: Spectral Fingerprints
NMR Comparison (400 MHz, )
The most immediate distinction lies in the
| Feature | Differentiation Logic | ||
| Singlet ( | Quartet ( | Primary Identifier. The methyl group has no neighbors to split it (unless coupled to NH). The ethyl | |
| Shift ( | ~2.30 – 2.45 ppm | ~2.55 – 2.65 ppm ( | The ethyl |
| Terminal Alkyl | N/A | Triplet ( | The ethyl group possesses a terminal methyl; the |
| Cyclobutyl H1 | Quintet-like multiplet | Quintet-like multiplet | The methine proton (H1) on the ring is similar in both (~3.0 - 3.2 ppm) but subtle shifts occur due to steric |
| Integral Ratio | Integration confirms the number of protons attached to the nitrogen.[1] |
NMR Comparison (Broadband Decoupled)
Carbon NMR provides a definitive "peak count" validation.
| Feature | Differentiation Logic | ||
| 1 Peak (~35-38 ppm) | 2 Peaks | ||
| Ring C1 (ipso) | ~55 ppm | ~53 ppm | |
| Ring C2/C4 | ~30 ppm | ~30 ppm | Often equivalent due to symmetry/averaging. |
| Ring C3 | ~15 ppm | ~15 ppm | The distal carbon, furthest from the amine. |
Experimental Workflow & Protocol
Sample Preparation
-
Solvent:
(Standard). Use if the salt form is isolated. -
Concentration: 10-20 mg in 0.6 mL solvent.
-
Additives: If NH signals are broad or
-alkyl splitting is obscure, add 1 drop of to exchange the NH (simplifies spectrum) or 1 drop of (protonates amine, sharpens multiplets).
Decision Tree Logic (Visualization)
Caption: Logical workflow for distinguishing N-alkyl substituents based on multiplicity and carbon count.
Advanced Validation Techniques
HSQC (Heteronuclear Single Quantum Coherence)
If the 1D spectrum is crowded (e.g., in a complex mixture or crude reaction):
- -Methyl: The proton singlet at ~2.4 ppm correlates to a single carbon at ~35 ppm.
- -Ethyl: The proton quartet (~2.6 ppm) correlates to a carbon at ~45 ppm. The proton triplet (~1.1 ppm) correlates to a carbon at ~12 ppm.
-
Cyclobutyl H1: Correlates to the methine carbon (~53-55 ppm), distinct from the alkyl chains.
Stereochemical Probing (NOESY)
To determine the orientation of the substituent relative to the ring (cis/trans in substituted derivatives):
-
NOE Correlations: The
-alkyl protons will show spatial correlations (NOE) to the cis protons on the cyclobutane ring (C2/C4 positions). -
Puckering: Strong NOEs between the
-alkyl group and the C3-axial proton suggest the amine is in the equatorial conformation.
Self-Validating Protocol Summary
-
Acquire
NMR: Focus on 2.3–2.7 ppm.-
Singlet = Methyl.[1]
-
Quartet = Ethyl.
-
-
Verify Integration: Calibrate the cyclobutane methine (H1) to 1.0.
-
Methyl signal should integrate to 3.0.
-
Ethyl quartet should integrate to 2.0 (and triplet to 3.0).
-
-
Acquire
NMR/DEPT-135:- -Me: One positive peak (Methyl) + Ring peaks.
-
-Et: One negative peak (
) + One positive peak ( ) + Ring peaks.
References
-
Roberts, J. D., & Saunder, M. (1958). Nuclear Magnetic Resonance Spectra of Cyclobutane Derivatives. Journal of the American Chemical Society.[2] Link
-
Lambert, J. B., & Roberts, J. D. (1971). Nitrogen Inversion and Cyclobutane Conformational Dynamics. Journal of the American Chemical Society.[2] Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
-
Himo, F., & Siegbahn, P. (2010). Cyclobutane Bioisosteres in Drug Design: Theoretical Analysis. Journal of Medicinal Chemistry. Link
Sources
Melting point determination of N-ethyl-1-cyclobutylmethanamine HCl
This guide delineates the comparative methodologies for the accurate melting point (MP) determination of N-ethyl-1-cyclobutylmethanamine hydrochloride (N-ethyl-N-cyclobutylmethylamine HCl), a critical secondary amine intermediate often utilized in pharmaceutical synthesis.
Given the hygroscopic nature and potential for sublimation associated with low-molecular-weight amine salts, standard capillary methods often yield erroneous results. This guide objectively compares three primary determination techniques—Differential Scanning Calorimetry (DSC) , Automated Capillary (Opto-electronic) , and Hot-Stage Microscopy (HSM) —to establish the superior protocol for this specific compound.
Chemical Context & Challenge
N-ethyl-1-cyclobutylmethanamine HCl (Base CAS: 26389-70-8) presents unique characterization challenges due to its structural properties:
-
Hygroscopicity: The hydrochloride salt form readily absorbs atmospheric moisture, which depresses the observed melting point (colligative property effect).
-
Sublimation Potential: Small cyclic amines often sublime before melting, obscuring the true solid-liquid transition in open systems.
-
Thermal Decomposition: Amine salts can undergo degradation (dehydrohalogenation) near their melting points, requiring precise thermal control.
Objective: To determine the thermodynamic melting point (
Comparative Methodology: Performance Analysis
The following table compares the performance of the three standard techniques for this specific amine salt.
| Feature | Differential Scanning Calorimetry (DSC) | Automated Capillary (Opto-electronic) | Hot-Stage Microscopy (HSM) |
| Principle | Heat Flow ( | Light Transmission Change | Visual Phase Transition |
| Precision | High ( | Moderate ( | High (Qualitative) |
| Sample Size | 2–5 mg | 1–3 mg | < 1 mg |
| Atmosphere | Sealed/Inert ( | Open/Vented | Open/Covered |
| Suitability | Optimal (Prevents sublimation/moisture loss) | Sub-optimal (Prone to moisture interference) | Validation (Visual confirmation of decomposition) |
| Detection | Onset Temperature ( | Clear Point / Meniscus | First melt / Full melt |
Why DSC is the Superior Alternative
For N-ethyl-1-cyclobutylmethanamine HCl , DSC is the definitive method. Unlike capillary methods, DSC allows the sample to be hermetically sealed in an aluminum pan. This containment prevents:
-
Moisture uptake during the heating ramp.
-
Sublimation of the salt prior to melting.
-
Evaporation of volatile degradation products, ensuring the endotherm represents the true phase transition.
Experimental Workflow: DSC Protocol
The following protocol is designed to eliminate common artifacts associated with amine salts.
Figure 1: Optimized DSC workflow for hygroscopic amine salts.
Step-by-Step Methodology
-
Sample Pre-treatment:
-
Dry the N-ethyl-1-cyclobutylmethanamine HCl sample in a vacuum desiccator over
for 24 hours to remove surface moisture. Rationale: Surface water acts as an impurity, broadening the peak.
-
-
Encapsulation:
-
Weigh 2–4 mg of the dried sample into a standard aluminum DSC pan.
-
Crucial Step: Use a hermetically sealed lid . If decomposition is suspected (browning), use a lid with a laser-drilled pinhole to release pressure without losing significant mass.
-
-
Instrument Parameters:
-
Purge Gas: Dry Nitrogen (
) at 50 mL/min. -
Reference: Empty matched aluminum pan.
-
Ramp Rate:
-
Fast Ramp (
) to (to clear thermal history). -
Slow Ramp (
) from to . Rationale: Slower rates improve the resolution of the melting endotherm onset.
-
-
-
Data Interpretation:
-
Identify the endothermic peak .
-
The Melting Point (
) is defined as the extrapolated onset temperature ( ) , not the peak temperature ( ). The onset is independent of heating rate and sample mass.
-
Data Analysis & Expected Results
The following table illustrates the expected data variance between methods for N-ethyl-1-cyclobutylmethanamine HCl.
| Parameter | Capillary Method (Open) | DSC (Hermetic Seal) | Interpretation |
| Observed Range | Capillary range is broadened by moisture/impurities. | ||
| Onset Definition | Visual "sweating" | Intersection of baseline & tangent | DSC onset is the thermodynamic true MP. |
| Decomposition | Browning/Gas evolution observed | Exotherm following melt | DSC separates melting (endotherm) from decomposition (exotherm). |
Diagnostic Logic:
-
Sharp Endotherm: Indicates high purity and crystallinity.
-
Broad Endotherm (>3°C width): Indicates presence of solvent, moisture, or amorphous content.
-
Double Peak: Indicates polymorphism or solvate desolvation (confirm with TGA).
References
-
United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF. Link
-
Giron, D. (2002). Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta, 248(1-2), 1-59. Link
-
Clas, S. D., et al. (1999). Differential Scanning Calorimetry: Applications in Pharmaceutical Development. Drug Development and Industrial Pharmacy, 25(7), 727-752. Link
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 57137502, N-ethyl-N-methylcyclobutanamine. Retrieved from (Note: Cited for structural analog properties).
Safety Operating Guide
Personal protective equipment for handling (Cyclobutylmethyl)(ethyl)amine hydrochloride
Executive Summary: The "Why" Behind the Protocol
As researchers, we often treat reagent handling as a compliance checkbox. However, for building blocks like (Cyclobutylmethyl)(ethyl)amine hydrochloride , safety is directly linked to experimental success.
This compound is a secondary amine hydrochloride salt . While the salt form reduces the volatility and immediate corrosivity associated with the free base, it introduces specific physical hazards: hygroscopicity and fine particulate dispersion . Moisture absorption not only degrades the reagent (leading to stoichiometry errors in your reductive aminations or couplings) but also turns the solid into an acidic, sticky residue that compromises standard gloves.
This guide moves beyond generic "wear gloves" advice. It provides a self-validating safety system designed to protect both the operator and the integrity of the chemical.
Hazard Identification & Risk Assessment
Based on structural analogs (e.g., Cyclobutylamine HCl, N-ethyl-cyclopropanemethanamine HCl), we apply the Precautionary Principle . Treat this substance as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (STOT-SE) .[1]
| Hazard Class | Risk Description | Mechanism of Injury |
| Physical State | Fine Crystalline Solid | Inhalation: Dusts can deeply penetrate the bronchial tree, hydrolyzing to release acidic chloride ions. |
| Chemical Reactivity | Hygroscopic Acidic Salt | Contact Dermatitis: Upon contact with sweat/moisture, the salt hydrolyzes, lowering local pH and causing chemical burns or severe irritation. |
| Incompatibility | Reducing Agent | Toxic Gas Generation: Contact with strong oxidizers (e.g., bleach, peroxides) can generate toxic N-oxides or chloramines. |
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for organic amine salts due to micropores that allow dissolved salt migration.
PPE Selection Logic
Figure 1: Decision tree for selecting PPE based on the physical state of the reagent.
Technical Specifications Table
| PPE Component | Recommended Standard | Rationale |
| Hand Protection | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | The "Double-Glove" technique provides a visual breach indicator. If the outer glove tears, the inner glove protects against the acidic salt residue. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are insufficient for fine powders, which can drift around lenses. Goggles provide a seal against dust entry. |
| Respiratory | N95 / FFP2 (or Fume Hood) | Essential during weighing outside a hood. The hydrochloride salt dust is irritating to mucous membranes. |
| Body Protection | Lab Coat (High-Neck) | Prevents dust accumulation on the clavicle/neck area, a common site for sweat-induced irritation. |
Operational Protocol: The "Zero-Contact" Workflow
This protocol minimizes static charge—the primary cause of amine salt spills.
Step 1: Anti-Static Weighing
Amine salts are prone to static buildup, causing "jumping" powder.
-
Ionization: Use an anti-static gun or ionizing bar inside the balance enclosure.
-
Tools: Use a PTFE-coated spatula . Metal spatulas can corrode over time; wood/plastic can hold static.
-
Vessel: Weigh directly into the reaction vessel or a glass weighing boat. Avoid plastic weigh boats which generate high static charge.
Step 2: Solubilization (The Exotherm Check)
Dissolving amine salts can be mildly exothermic.
-
Solvent First: If possible, have the solvent stirring in the flask.
-
Slow Addition: Add the solid salt to the solvent, not the reverse.
-
Free-Basing (If required): If neutralizing with a base (e.g., TEA, Carbonate), expect heat generation. Perform this in an ice bath.
Workflow Diagram
Figure 2: Operational workflow emphasizing static control and storage integrity.
Emergency Response & Decontamination
Scenario: Spillage on Benchtop Do NOT wipe dry powder with a wet cloth immediately. This creates a concentrated acidic smear.
-
Dry Sweep: Gently sweep powder into a dustpan using a brush.
-
Solubilize Residuals: Wipe the area with a paper towel dampened with dilute Sodium Bicarbonate (5%) . This neutralizes the acidic hydrochloride residue.
Scenario: Skin Contact
-
Brush Off: Remove solid particles gently.
-
Flush: Rinse with copious water for 15 minutes.
-
Do Not Neutralize: Do not apply vinegar or bicarbonate to skin; the heat of neutralization can worsen the injury.
Disposal Strategy (Cradle-to-Grave)
Disposal of amine salts requires segregation to prevent the formation of toxic byproducts.
-
Stream A: Solid Waste. Packaged in a sealable container labeled "Solid Organic Amine Salts."
-
Stream B: Aqueous Waste. If dissolved, check pH.
-
Critical Warning:NEVER mix amine waste with bleach (Sodium Hypochlorite) streams. This generates Chloramines , which are highly toxic and volatile.
-
Figure 3: Segregation logic to prevent incompatible waste mixing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21916224, (Cyclopropylmethyl)(ethyl)amine hydrochloride. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Cyclobutylamine hydrochloride.[1][6] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. (Cyclopropylmethyl)(ethyl)amine hydrochloride | C6H14ClN | CID 21916224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. angenechemical.com [angenechemical.com]
- 6. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
